SR 4330
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-benzotriazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHRGAKNBXQGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173848 | |
| Record name | 3-Amino-1,2,4-benzotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-80-2 | |
| Record name | 3-Amino-1,2,4-benzotriazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,2,4-benzotriazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020028802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20028-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-1,2,4-benzotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-benzotriazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-Benzotriazin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9N3TLB6WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Hypoxia-Activated Prodrug Tirapazamine (SR 4233): A Deep Dive into its Mechanism of Action in Solid Tumors
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – In the landscape of oncology, the unique microenvironment of solid tumors presents both a formidable challenge and a strategic opportunity. One of the key features of this environment is hypoxia, or low oxygen tension, which is a known driver of tumor progression, metastasis, and resistance to conventional therapies. Tirapazamine (B611382) (TPZ), also known by its developmental code SR 4233, is a bioreductive prodrug that has been extensively investigated for its ability to selectively target and eliminate these therapy-resistant hypoxic cells. This technical guide provides a comprehensive overview of the mechanism of action of Tirapazamine, supported by quantitative data, detailed experimental protocols, and visualizations of the critical pathways involved.
Core Mechanism: The "Hypoxic Switch"
Tirapazamine's elegant mechanism of action is predicated on a "hypoxic switch." The drug itself is a non-toxic prodrug, 3-amino-1,2,4-benzotriazine 1,4-dioxide. Its activation is contingent on the intracellular oxygen concentration.[1][2]
Under Normoxic Conditions (Healthy Tissues): In well-oxygenated cells, Tirapazamine undergoes a one-electron reduction by various intracellular reductases, such as cytochrome P450 oxidoreductase, to form a transient radical anion.[3][4] However, in the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, creating a "futile cycle" that prevents the accumulation of toxic species.[5] This rapid detoxification spares healthy, well-oxygenated tissues from its cytotoxic effects.
Under Hypoxic Conditions (Tumor Core): In the oxygen-deprived core of a solid tumor, the re-oxidation of the Tirapazamine radical is significantly inhibited. This allows the radical to undergo further chemical changes, leading to the formation of a highly reactive oxidizing species, likely a benzotriazinyl radical.[5][6] This potent radical then abstracts hydrogen atoms from DNA, causing extensive DNA damage, including single- and double-strand breaks, and base damage.[7][8][9] This targeted DNA damage ultimately triggers cell cycle arrest and apoptosis, leading to the selective killing of hypoxic tumor cells.[10]
The Role of Reductases and Metabolites
The initial one-electron reduction of Tirapazamine is a critical step in its activation and is catalyzed by a variety of flavoprotein reductases.[5] NADPH-cytochrome P450 reductase has been identified as a major enzyme involved in this process.[3][4] The expression levels of these reductases within tumor cells can influence the efficacy of Tirapazamine.
The metabolism of Tirapazamine also produces two main reduction products: the mono-N-oxide (SR 4317) and the fully reduced amine (SR 4330).[3] While this compound is a detoxification product, SR 4317 has been shown to potentiate the hypoxic cytotoxicity of Tirapazamine.[3][11]
DNA Damage and Cellular Response
The primary mechanism of Tirapazamine-induced cell death is through the generation of extensive DNA damage.[12][13] This damage triggers a cascade of cellular responses:
-
Topoisomerase II Poisoning: Tirapazamine has been identified as a hypoxia-activated topoisomerase II poison. It traps the topoisomerase II-DNA complex, leading to the formation of stable DNA double-strand breaks, which are highly lethal to cells.[14][15]
-
Cell Cycle Arrest and Apoptosis: The DNA damage induced by Tirapazamine activates cell cycle checkpoints, particularly Chk1 and Chk2, leading to S-phase arrest.[10] This ultimately results in the cleavage of Poly (ADP-ribose) polymerase (PARP) and the induction of apoptosis.[10]
-
Downregulation of HIF-1α: Interestingly, Tirapazamine has also been shown to downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes tumor survival and angiogenesis under hypoxic conditions. This suggests a dual mechanism of action where Tirapazamine not only kills hypoxic cells but may also counteract the pro-survival signaling pathways activated by hypoxia.[16][17]
References
- 1. Tirapazamine - Wikipedia [en.wikipedia.org]
- 2. What is Tirapazamine used for? [synapse.patsnap.com]
- 3. Enzymology of the reductive bioactivation of SR 4233. A novel benzotriazine di-N-oxide hypoxic cell cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the bioreductive cytotoxin SR 4233 by tumour cells: enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia-targeting by tirapazamine (TPZ) induces preferential growth inhibition of nasopharyngeal carcinoma cells with Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Tirapazamine-induced cytotoxicity and DNA damage in transplanted tumors: relationship to tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tirapazamine-induced DNA damage measured using the comet assay correlates with cytotoxicity towards hypoxic tumour cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Tirapazamine sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypoxia-Activated Prodrug Family of 1,2,4-Benzotriazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to the 1,2,4-benzotriazin-3-amine core, a scaffold of significant interest in oncology for its hypoxia-selective cytotoxicity. The specific compound designated SR 4330 is 1,2,4-Benzotriazin-3-amine. However, the vast majority of preclinical and clinical research has focused on its 1,4-dioxide derivative, Tirapazamine (B611382) (SR 4233) . The N-oxide moieties are critical for the bio-reductive activation mechanism that confers its potent and selective anti-tumor activity in hypoxic environments.[1][2][3] Therefore, this guide will primarily detail the extensive data available for Tirapazamine as the archetypal molecule of this class, while clearly distinguishing it from the parent compound this compound.
Chemical Structures
The foundational structure of this compound is 1,2,4-Benzotriazin-3-amine. The addition of two N-oxide groups at positions 1 and 4 results in the clinically evaluated compound, Tirapazamine.
This compound: 1,2,4-Benzotriazin-3-amine
Tirapazamine (SR 4233): 3-Amino-1,2,4-benzotriazine-1,4-dioxide[4]
Mechanism of Action: Hypoxia-Selective Cytotoxicity
The defining characteristic of Tirapazamine is its selective toxicity towards hypoxic cells, which are prevalent in solid tumors and contribute to resistance to conventional therapies.[5] The mechanism is a paradigm of bioreductive drug activation.
Under hypoxic conditions, intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase, catalyze a one-electron reduction of Tirapazamine to form a radical anion.[6] In the absence of oxygen, this radical can undergo further reactions to produce highly reactive and cytotoxic species, including the benzotriazinyl radical and the hydroxyl radical.[3][7] These radicals induce DNA single- and double-strand breaks, leading to cell death.[6]
Conversely, in well-oxygenated (normoxic) tissues, the Tirapazamine radical anion is rapidly re-oxidized back to the non-toxic parent compound by molecular oxygen. This futile cycling spares normal tissues from significant damage, establishing a wide therapeutic window.
Signaling Pathway and Experimental Workflow
The activation of Tirapazamine and its cytotoxic effects can be visualized as a multi-step process dependent on the cellular oxygen concentration. The following diagram illustrates this pathway.
Caption: Tirapazamine activation pathway under normoxic vs. hypoxic conditions.
Quantitative Data Presentation
The hypoxia-selective cytotoxicity of Tirapazamine and its derivatives is quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the drug concentration required to produce a certain level of cell death under aerobic conditions versus hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.
| Compound/Cell Line | Assay Type | IC50 / C10 (Hypoxic) | IC50 / C10 (Aerobic) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Tirapazamine (SCCVII) | Clonogenic Survival | C10: ~1-2 µM | C10: >100 µM | >50-100 | [2] |
| Tirapazamine (HT-29) | IC50 Assay | Not specified | Not specified | >167 | [2] |
| DNA-targeted BTOs (SCCVII) | Clonogenic Survival | C10: 0.036-1.3 µM | C10: 0.8-22 µM | 8-51 | [2] |
| DNA-targeted BTOs (HT-29) | IC50 Assay | Not specified | Not specified | ≥ TPZ value | [2] |
Note: C10 refers to the concentration required to reduce plating efficiency to 10% of controls.
Experimental Protocols
Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine)
A general synthetic route involves the condensation of 2-nitroaniline (B44862) with cyanamide (B42294), followed by oxidation.[1] A more detailed, kilogram-scale synthesis has been described using benzofuroxan (B160326) and cyanamide.[5]
Materials:
-
Benzofuroxan
-
Cyanamide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetic acid
Procedure:
-
Benzofuroxan is reacted with cyanamide in acetonitrile in the presence of DBU at a controlled temperature of 20–25 °C.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the reaction is quenched by the addition of acetic acid to neutralize the DBU and precipitate the product.
-
The resulting solid Tirapazamine is isolated by filtration, washed, and dried.
In Vitro Hypoxic Cytotoxicity Assay (Clonogenic Survival)
This protocol is used to determine the selective toxicity of compounds to cells under low oxygen conditions.
Materials:
-
Cancer cell lines (e.g., SCCVII, HT-29)
-
Complete cell culture medium
-
Tirapazamine or other test compounds
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., <0.1% O2)
-
Standard tissue culture plates and incubators (normoxic, 5% CO2, 37°C)
Procedure:
-
Cells are seeded into culture plates at a density that will yield approximately 50-100 colonies per plate.
-
After allowing cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of the test compound.
-
One set of plates is placed in a hypoxia chamber, and the other set remains in a normoxic incubator for a specified duration (e.g., 1-4 hours).
-
Following the drug exposure, the drug-containing medium is removed, cells are washed with PBS, and fresh drug-free medium is added.
-
Plates are returned to a normoxic incubator and cultured for 7-14 days to allow for colony formation.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colonies containing ≥50 cells are counted. The surviving fraction is calculated relative to untreated control plates for both normoxic and hypoxic conditions.
-
The HCR is calculated by dividing the drug concentration that produces a specific level of cell kill (e.g., 90%, C10) under aerobic conditions by the concentration that produces the same effect under hypoxic conditions.
DNA Damage Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells.
Materials:
-
Cells treated with Tirapazamine under normoxic and hypoxic conditions
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer
-
Low-melting-point agarose
-
Microscope slides
-
Fluorescent DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate imaging software
Procedure:
-
Treated and control cells are harvested and suspended in low-melting-point agarose.
-
The cell suspension is pipetted onto a pre-coated microscope slide and allowed to solidify.
-
The slides are immersed in a chilled lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Slides are then placed in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Electrophoresis is performed at a low voltage, causing the negatively charged, fragmented DNA to migrate out of the nucleoid towards the anode, forming a "comet tail".
-
Slides are neutralized, stained with a fluorescent DNA dye, and visualized under a fluorescence microscope.
-
Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, providing a measure of DNA damage.
Conclusion
The 1,2,4-benzotriazin-3-amine scaffold, particularly in its 1,4-dioxide form as Tirapazamine, represents a cornerstone in the development of hypoxia-activated prodrugs. Its mechanism of action, involving bioreductive activation to DNA-damaging radicals specifically in the low-oxygen environment of solid tumors, provides a strong rationale for its clinical investigation. The experimental protocols detailed herein offer standardized methods for the evaluation of novel analogues, with the goal of further enhancing potency and therapeutic index. Future research in this area will likely focus on optimizing drug delivery, identifying predictive biomarkers of response, and exploring novel combination therapies to fully exploit the therapeutic potential of this important class of anticancer agents.
References
- 1. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-targeted 1,2,4-benzotriazine 1,4-dioxides: potent analogues of the hypoxia-selective cytotoxin tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radical properties governing the hypoxia-selective cytotoxicity of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of 3-amino-1,2,4-benzotriazine-1,4-di-N-oxide (tirapazamine, WIN 59075, SR 4233) to a DNA-damaging species: a direct role for NADPH:cytochrome P450 oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SR 4330 and its Parent Compound Tirapazamine: Hypoxia-Activated Prodrugs for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hypoxia-activated prodrug tirapazamine (B611382) (TPZ) and its metabolite, SR 4330. Tirapazamine, also known by its developmental code SR 4233, is a bioreductive agent that has been extensively studied for its selective cytotoxicity towards hypoxic tumor cells, a population notoriously resistant to conventional radiotherapy and chemotherapy.[1][2] This document delves into the core mechanisms of action, metabolic pathways, and experimental validation of these compounds, presenting key data in a structured format for researchers and drug development professionals.
Introduction: The Challenge of Tumor Hypoxia and the Promise of Bioreductive Prodrugs
Solid tumors often outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia.[1] This hypoxic microenvironment contributes significantly to therapeutic resistance and is associated with a more aggressive tumor phenotype. Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment. These compounds are relatively non-toxic in their prodrug form but are metabolically activated under hypoxic conditions to yield potent cytotoxic species.[1]
Tirapazamine is a leading example of a HAP. It is a 1,2,4-benzotriazine (B1219565) 1,4-dioxide that undergoes enzymatic reduction to form a DNA-damaging radical species.[1][2] This bioactivation is highly dependent on the low oxygen levels found within solid tumors, leading to selective killing of hypoxic cancer cells while sparing well-oxygenated normal tissues.[1]
Chemical Structures and Metabolic Pathway
Tirapazamine undergoes a stepwise reduction process, primarily through one-electron and two-electron reduction pathways, to form its key metabolites, SR 4317 and this compound.
-
Tirapazamine (TPZ, SR 4233): The parent compound, 3-amino-1,2,4-benzotriazine-1,4-dioxide.
-
SR 4317: The mono-N-oxide metabolite, formed by a two-electron reduction of tirapazamine.
-
This compound: The fully reduced metabolite, 1,2,4-benzotriazin-3-amine, formed by a four-electron reduction of tirapazamine.
The metabolic conversion of tirapazamine is a critical determinant of its activity and is depicted in the following workflow.
Mechanism of Action: Hypoxia-Selective DNA Damage
The selective cytotoxicity of tirapazamine is intricately linked to its reductive metabolism, which is favored under hypoxic conditions.
One-Electron Reduction and Radical Formation
Under hypoxic conditions, tirapazamine undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 reductase, to form a highly reactive radical anion.[3] In the absence of sufficient oxygen, this radical species can undergo further reactions to generate DNA-damaging species, including the hydroxyl radical (•OH) and the benzotriazinyl radical.[1][4] These radicals abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[5][6]
The Role of Oxygen in Selectivity
In well-oxygenated (normoxic) tissues, the tirapazamine radical anion is rapidly re-oxidized back to the non-toxic parent compound. This futile redox cycle prevents the accumulation of the DNA-damaging radicals, thus sparing normal tissues from cytotoxicity.[7] This differential processing of the tirapazamine radical in hypoxic versus normoxic environments is the cornerstone of its therapeutic window.
The DNA Damage Response
The DNA double-strand breaks induced by tirapazamine are particularly lethal to cells. The repair of this damage is a critical factor in determining cellular sensitivity. The non-homologous end-joining (NHEJ) pathway, which involves the DNA-dependent protein kinase (DNA-PK), is a key mechanism for repairing these breaks.[8] Inhibition or deficiency in this pathway can enhance the cytotoxicity of tirapazamine.
The following diagram illustrates the signaling pathway of tirapazamine's action.
Quantitative Data
The selective cytotoxicity of tirapazamine is quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 (half-maximal inhibitory concentration) value under normoxic conditions to that under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.
Table 1: In Vitro Cytotoxicity of Tirapazamine (TPZ)
| Cell Line | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| CT26 (Murine Colon Carcinoma) | 51.42 | 16.35 | 3.14 |
| HT1080 (Human Fibrosarcoma) | 559 | 11 | 50.8 |
| MKN45 (Human Gastric Cancer) | >56.1 (10 µg/mL) | ~5.6 (1 µg/mL) | >10 |
| A2780 (Ovarian) | >100 | ~10 | >10 |
| ACHN (Renal) | >100 | ~20 | >5 |
| MCF-7 (Breast) | >100 | ~50 | >2 |
| H69 (SCLC) | >100 | ~30 | >3.3 |
| U-937 (Lymphoma) | >100 | ~40 | >2.5 |
Data compiled from multiple sources.[9][10]
Table 2: Pharmacokinetic Parameters of Tirapazamine and its Metabolites
| Species | Compound | Dose | Cmax (µg/mL) | t1/2 (min) | AUC (µg·min/mL) |
| Mouse | Tirapazamine | 294 mg/m² (LD10) | - | 36 ± 0.65 | 2932 |
| Human | Tirapazamine | 330 mg/m² | 7.7 (median) | - | 1026.5 (mean) |
| Human | Tirapazamine | 390 mg/m² (MTD) | - | - | 1035-1611 (range) |
Data from clinical and preclinical studies.[11][12][13] Note: Cmax and AUC values in humans are from Phase I clinical trials and can vary.
Experimental Protocols
Clonogenic Survival Assay
Objective: To determine the surviving fraction of cells after treatment with tirapazamine under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture and Plating: Culture cells in appropriate media. Trypsinize, count, and seed a known number of cells into 60-mm dishes to yield approximately 50-100 colonies per dish. Allow cells to attach overnight.
-
Hypoxia Induction: Place plates designated for hypoxic treatment into a hypoxic chamber or incubator with a controlled gas mixture (e.g., <2% O₂, 5% CO₂, balance N₂). A parallel set of plates is maintained under normoxic conditions (21% O₂).
-
Drug Treatment: Add tirapazamine at various concentrations to the culture medium of both normoxic and hypoxic plates. The duration of exposure is typically 1-4 hours.
-
Colony Formation: After treatment, replace the medium with fresh, drug-free medium and return all plates to a normoxic incubator for 7-14 days.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To quantify DNA strand breaks in individual cells following treatment with tirapazamine.
Methodology:
-
Cell Treatment: Treat cells with tirapazamine under normoxic and hypoxic conditions as described for the clonogenic assay.
-
Cell Embedding: Harvest cells and mix with low-melting-point agarose. Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[14]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing freshly prepared alkaline buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH >13) for a period to allow DNA unwinding (e.g., 20-40 minutes). Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for a set time (e.g., 20-30 minutes).[14]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software.
NADPH:Cytochrome P450 Reductase Activity Assay
Objective: To measure the activity of a key enzyme involved in the one-electron reduction of tirapazamine.
Methodology:
-
Preparation of Cell Lysates: Harvest cells and prepare cytosolic or microsomal fractions through differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer), cytochrome c, and the cell lysate.
-
Initiation of Reaction: Initiate the reaction by adding NADPH.
-
Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[15]
-
Calculation of Activity: Calculate the enzyme activity based on the rate of cytochrome c reduction, using the extinction coefficient for reduced cytochrome c.
Conclusion and Future Directions
Tirapazamine and its metabolites represent a promising therapeutic strategy for targeting the resistant hypoxic fraction of solid tumors. The in-depth understanding of their mechanism of action, metabolic activation, and the resulting DNA damage provides a solid foundation for their continued development. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research in this area.
Future research should focus on identifying predictive biomarkers of response to tirapazamine, such as the expression levels of key reductases and the status of DNA repair pathways in patient tumors. Furthermore, the development of next-generation analogs with improved pharmacokinetic properties and enhanced hypoxic selectivity continues to be an important avenue of investigation. The logical combination of these hypoxia-activated prodrugs with other cancer therapies, guided by a deep understanding of their molecular mechanisms, holds the potential to significantly improve patient outcomes.
References
- 1. Tirapazamine - Wikipedia [en.wikipedia.org]
- 2. Tirapazamine: a bioreductive anticancer drug that exploits tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does reductive metabolism predict response to tirapazamine (SR 4233) in human non-small-cell lung cancer cell lines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA strand damage product analysis provides evidence that the tumor cell-specific cytotoxin tirapazamine produces hydroxyl radical and acts as a surrogate for O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. benchchem.com [benchchem.com]
- 10. Effects of hypoxia on human cancer cell line chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I and pharmacokinetic study of tirapazamine (SR 4233) administered every three weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 1,2,4-Benzotriazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Benzotriazin-3-amine is a heterocyclic compound that forms the core scaffold of a number of pharmacologically significant molecules. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. It further delves into the biological significance of its derivatives, particularly in the realm of oncology, with a focus on the mechanism of action of the notable antitumor agent, tirapazamine (B611382). Detailed experimental protocols, quantitative physicochemical data, and visual diagrams of synthetic workflows and biological pathways are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The 1,2,4-benzotriazine (B1219565) nucleus, a bicyclic heteroaromatic system, has been a subject of interest for over a century due to the diverse biological activities exhibited by its derivatives. Among these, 1,2,4-Benzotriazin-3-amine stands out as a crucial building block for the synthesis of targeted therapeutics. Its historical journey, from its initial synthesis to its role in the development of hypoxia-activated prodrugs, highlights the evolution of medicinal chemistry. This guide aims to provide a detailed account of this journey, offering both historical context and practical experimental details.
Discovery and Historical Synthesis
The 1,2,4-benzotriazine ring system was first synthesized in 1889 by Bischler. However, the first documented synthesis of 1,2,4-Benzotriazin-3-amine is attributed to Fritz Arndt and B. Rosenau in 1917 . Their work, published in the Berichte der Deutschen Chemischen Gesellschaft, described the synthesis of this amino derivative, laying the groundwork for future exploration of this chemical space.
The Arndt and Rosenau Synthesis (1917)
The pioneering work by Arndt and Rosenau involved the reaction of o-nitrophenylhydrazine with cyanamide. This foundational synthesis provided the first access to the 3-amino-1,2,4-benzotriazine scaffold.
Modern Synthetic Methodologies
While the Arndt and Rosenau synthesis was groundbreaking, modern methods offer improved yields and broader substrate scope. A notable contemporary approach involves the reaction of a nitrobenzene (B124822) derivative with a guanidine (B92328) salt in the presence of a base. This method is advantageous as it proceeds at a moderate reaction temperature and avoids the production of halide wastes and acidic byproducts.[1]
Experimental Protocol: Synthesis from Nitrobenzene and Guanidine Hydrochloride
This protocol is based on the principles outlined in modern synthetic patents and literature.
Materials:
-
Nitrobenzene
-
Guanidine hydrochloride
-
Potassium hydroxide (B78521) (or other suitable base)
-
Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., for crystallization or chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitrobenzene and guanidine hydrochloride in DMF.
-
Slowly add a stoichiometric amount of a strong base, such as potassium hydroxide, to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 100-120 °C) and maintain the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
The crude product may precipitate upon addition of water. If so, collect the solid by filtration.
-
Purify the crude 1,2,4-Benzotriazin-3-amine by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.
-
Characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the melting point.
Physicochemical Properties
A summary of the key physicochemical properties of 1,2,4-Benzotriazin-3-amine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄ | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | 235-237 °C | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.2-7.8 (m, 4H, Ar-H), δ 8.2 (br s, 2H, NH₂) | |
| ¹³C NMR (DMSO-d₆, ppm) | δ 115-145 (Ar-C), δ 155 (C-NH₂) |
Biological Significance and Mechanism of Action of Derivatives
While 1,2,4-Benzotriazin-3-amine itself has limited reported biological activity, its derivatives have garnered significant attention in drug discovery, most notably as anticancer agents.
Tirapazamine: A Hypoxia-Activated Prodrug
The most prominent derivative is Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) . It is a hypoxia-activated prodrug that has been extensively studied in clinical trials for its ability to selectively kill cancer cells in the hypoxic (low oxygen) regions of solid tumors.[2][3] These regions are often resistant to conventional radiation and chemotherapy.
Under hypoxic conditions, tirapazamine undergoes a one-electron reduction catalyzed by intracellular reductases to form a highly reactive radical species.[4][5] This radical can induce DNA single-strand breaks, double-strand breaks, and base damage, ultimately leading to cancer cell death.[2] In the presence of oxygen, the radical is rapidly oxidized back to the non-toxic parent compound, thus conferring its hypoxia-selective cytotoxicity.[3]
Signaling Pathway of Tirapazamine Action
The mechanism of action of tirapazamine involves a complex interplay of enzymatic reduction and subsequent DNA damage.
Caption: Mechanism of action of Tirapazamine under normoxic versus hypoxic conditions.
Experimental and Synthetic Workflows
The synthesis and derivatization of 1,2,4-Benzotriazin-3-amine is a key workflow for the development of novel therapeutic agents.
General Synthetic Workflow
A generalized workflow for the synthesis and subsequent derivatization of 1,2,4-Benzotriazin-3-amine is depicted below.
Caption: General workflow for the synthesis and development of 1,2,4-Benzotriazin-3-amine derivatives.
Conclusion
1,2,4-Benzotriazin-3-amine, since its initial synthesis over a century ago, has evolved from a chemical curiosity to a cornerstone in the development of innovative anticancer therapeutics. The journey of its most famous derivative, tirapazamine, from a laboratory compound to a clinical trial candidate, underscores the enduring potential of this heterocyclic scaffold. This guide has provided a comprehensive overview of the discovery, synthesis, and biological significance of 1,2,4-Benzotriazin-3-amine, with the aim of equipping researchers with the foundational knowledge required to further exploit its therapeutic potential. The provided experimental protocols and diagrams serve as practical tools to facilitate future research and development in this exciting area of medicinal chemistry.
References
- 1. WO2004034023A2 - Methods of synthesizing 3-amino-1,2,4-benzotriazines - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular Location of Tirapazamine Reduction Dramatically Affects Aerobic but Not Anoxic Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
SR 4330: A Comprehensive Technical Guide on its Role as a Bioreductive Drug Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxia, or low oxygen tension, is a defining characteristic of the microenvironment of most solid tumors and is strongly correlated with resistance to conventional cancer therapies and poorer patient prognosis.[1][2][3] This unique feature, however, presents a therapeutic opportunity for a class of anticancer agents known as hypoxia-activated prodrugs (HAPs), or bioreductive drugs.[1][2][4] These compounds are administered in a relatively non-toxic form and are selectively activated to potent cytotoxic agents within the reductive environment of hypoxic tumor cells.[4][5][6] Tirapazamine (B611382) (SR 4233), a benzotriazine di-N-oxide, is a leading example of this class of drugs.[5][7] This technical guide focuses on SR 4330 (3-amino-1,2,4-benzotriazine), the final, fully reduced metabolite of tirapazamine, providing an in-depth analysis of its formation, mechanism, and the experimental methodologies used for its study.
The Bioreductive Activation of Tirapazamine to this compound
Tirapazamine (SR 4233) itself is not the primary cytotoxic agent. Its anticancer activity is contingent upon its metabolic reduction, a process that is highly favored under hypoxic conditions.[5][8] The activation is a stepwise process involving enzymatic one-electron reductions.[3] In the presence of oxygen, the initial radical anion is rapidly re-oxidized back to the parent compound in a futile redox cycle.[3] However, in the absence of sufficient oxygen, the reduction proceeds, leading to the formation of DNA-damaging radicals and subsequent, more stable metabolites.[3][5]
The bioreductive cascade is as follows:
-
Tirapazamine (SR 4233) , the parent 1,4-di-N-oxide, undergoes a two-electron reduction.
-
This reduction yields the mono-N-oxide metabolite, SR 4317 (3-amino-1,2,4-benzotriazine-1-oxide).[9]
-
A subsequent four-electron reduction of the original tirapazamine molecule (or a two-electron reduction of SR 4317) results in the fully deoxygenated and stable metabolite, This compound (3-amino-1,2,4-benzotriazine).[9]
Under hypoxic conditions, the one-electron reduction of tirapazamine generates damaging oxidizing radicals, such as the benzotriazinyl radical, which are believed to be the primary mediators of cytotoxicity through the induction of DNA strand breaks and chromosome aberrations.[5] this compound represents the final product of this reductive pathway.
Quantitative Data: Pharmacokinetics and Distribution
The metabolic conversion of tirapazamine to SR 4317 and this compound has been quantified in preclinical mouse models. These studies demonstrate extensive bioreduction in tumors and other tissues, particularly the liver.
Table 1: Pharmacokinetic Parameters of Tirapazamine and Metabolites in Mice
Data obtained following intravenous (i.v.) administration of 0.2 mmol kg⁻¹ Tirapazamine.
| Compound | Peak Plasma Concentration (µg/mL) | Tumor/Plasma Ratio (%) | Liver/Plasma Ratio (%) |
| Tirapazamine (SR 4233) | 26 | 32 | 50 - 220 |
| SR 4317 | 7 - 9 | 174 | 50 - 220 |
| This compound | 0.5 - 1.0 | 196 | 500 - 1800 |
| Source: Data compiled from pharmacokinetic studies in mice.[9] |
The high tumor/plasma and liver/plasma ratios for the metabolites, especially this compound, indicate that extensive bioreductive metabolism occurs in these tissues.[9]
Table 2: Pharmacokinetic Parameters of Tirapazamine in Humans
Data from a Phase I trial combining Tirapazamine with Cisplatin (B142131).
| Tirapazamine Dose (mg/m²) | Mean Max. Plasma Concentration (Cmax) (µg/mL) | Mean Area Under Curve (AUC) (µg/mL·min) |
| 260 | 5.97 ± 2.25 | 811.4 ± 311.9 |
| Source: Data from a Phase I clinical trial in patients with solid tumors.[10] |
These clinical findings confirm that therapeutically relevant concentrations of tirapazamine, necessary for its bioreductive activation, are achievable in patients.[10]
Experimental Protocols
The study of this compound and its parent compounds relies on precise analytical and cell-based methodologies.
Quantification of Tirapazamine and Metabolites
A common method for measuring tirapazamine, SR 4317, and this compound in biological matrices (plasma, tissue homogenates) is High-Performance Liquid Chromatography (HPLC) following solid-phase extraction.
Protocol Outline:
-
Sample Collection: Collect blood or tissue samples from subjects at various time points post-drug administration.
-
Plasma Separation: For blood samples, centrifuge to separate plasma.
-
Homogenization: Homogenize tissue samples in an appropriate buffer.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the plasma or tissue homogenate onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analytes (SR 4233, SR 4317, this compound) with a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).
-
Use a mobile phase gradient to separate the compounds.
-
Detect the compounds using a UV detector at a wavelength appropriate for the benzotriazine structure.
-
-
Quantification: Determine the concentration of each compound by comparing its peak area to a standard curve generated from samples with known concentrations.
In Vitro Cytotoxicity Assays
To determine the selective toxicity of bioreductive drugs under hypoxic versus aerobic conditions, standard cytotoxicity assays are employed.
Protocol Outline:
-
Cell Culture: Plate tumor cells in multi-well plates and allow them to adhere.
-
Establish Hypoxia: Place one set of plates in a hypoxic chamber (e.g., with 0.1% O₂) and a parallel set in a standard aerobic incubator (21% O₂).
-
Drug Treatment: Add varying concentrations of the test compound (e.g., tirapazamine) to both sets of plates.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours for drug exposure, followed by a recovery period).
-
Assess Viability: Measure cell viability using a suitable assay. Common methods include:
-
MTT/XTT Assay: Measures mitochondrial reductase activity in viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from the cytoplasm of dead cells into the culture medium.[11]
-
Clonogenic Assay: Measures the ability of single cells to proliferate and form colonies, considered the gold standard for assessing cytotoxic effects.
-
-
Data Analysis: Calculate the drug concentration required to kill 50% of the cells (IC₅₀) under both hypoxic and aerobic conditions. The ratio of IC₅₀ (aerobic) / IC₅₀ (hypoxic) gives the Hypoxic Cytotoxicity Ratio (HCR), a measure of the drug's selectivity for hypoxic cells.
Signaling Pathways and Cellular Response
The primary mechanism of action for tirapazamine's bioreductive activation is the generation of radicals that cause extensive DNA damage.[5] This damage, in turn, triggers a cascade of cellular signaling events.
-
DNA Damage Response (DDR): The DNA single- and double-strand breaks induced by the drug's active metabolites activate key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a host of downstream targets, including checkpoint kinases (Chk1/Chk2) and the tumor suppressor p53. This leads to cell cycle arrest, providing time for the cell to repair the damage. If the damage is too severe, the DDR pathway can initiate apoptosis (programmed cell death).
-
Hypoxia-Inducible Factor (HIF-1) Pathway: While not directly activated by this compound, the hypoxic environment necessary for its formation is orchestrated by the HIF-1 transcription factor. HIF-1 drives the expression of genes that promote survival in low-oxygen conditions, including enzymes involved in reductive metabolism. The efficacy of bioreductive drugs is therefore intrinsically linked to the activity of the HIF-1 pathway in tumors.
Conclusion and Future Directions
This compound is the terminal and stable metabolite in the bioreductive activation of the hypoxia-activated prodrug tirapazamine. While the transient radical species generated during its formation are responsible for cytotoxicity, the presence and concentration of this compound serve as a crucial marker for the extent of bioreductive metabolism within tumors and other tissues. Pharmacokinetic data clearly show that tirapazamine is extensively metabolized in vivo, with this compound accumulating significantly in target tissues like tumors and the liver.
The clinical development of tirapazamine has faced challenges, but the principle of targeting tumor hypoxia remains a highly attractive therapeutic strategy.[3][5] Future research in this area may focus on:
-
Developing next-generation benzotriazine N-oxides with improved pharmacokinetic profiles and enhanced bioreductive activation.
-
Identifying predictive biomarkers, such as the expression levels of specific reductase enzymes, to select patients most likely to respond to HAP therapy.[3]
-
Designing combination therapies that can potentiate the effects of bioreductive drugs, for example, by modulating tumor blood flow or inhibiting DNA repair pathways.
A thorough understanding of the entire metabolic pathway of bioreductive drugs, including the formation and fate of metabolites like this compound, is essential for the rational design and clinical advancement of this promising class of anticancer agents.
References
- 1. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for bioreductive drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirapazamine - Wikipedia [en.wikipedia.org]
- 6. The experimental development of bioreductive drugs and their role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioreductive metabolism of the novel benzotriazine di-N-oxide hypoxic cell cytotoxin tirapazamine (WIN 59075; SR 4233; NSC 130181) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I trial of tirapazamine in combination with cisplatin in a single dose every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SR 4330: Unraveling its Role as a Metabolite in the Hypoxic Activation of Tirapazamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solid tumors are characterized by regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies. Bioreductive drugs are a class of compounds designed to be selectively activated under such hypoxic conditions, leading to targeted cancer cell death. Tirapazamine (B611382) (SR 4233) is a prominent example of a bioreductive agent that has undergone extensive preclinical and clinical investigation. The metabolic activation of tirapazamine in hypoxic environments results in the formation of several metabolites, including the four-electron reduction product, SR 4330 (3-amino-1,2,4-benzotriazine). This technical guide provides a comprehensive overview of the role of this compound in the context of targeting oxygen-poor cancer cells, summarizing the current state of knowledge regarding its formation, and critically, its biological activity. While the parent drug, tirapazamine, and its initial radical metabolites are known to be the primary cytotoxic species, this guide will elucidate the position of this compound within this metabolic cascade and address the current understanding of its contribution, or lack thereof, to the overall anti-cancer effect.
The Hypoxic Tumor Microenvironment: A Therapeutic Challenge and Opportunity
The tumor microenvironment is a complex and dynamic ecosystem that plays a critical role in cancer progression and therapeutic response. A key feature of this environment is hypoxia, which arises from the rapid proliferation of cancer cells that outpaces the development of an adequate blood supply. Hypoxic cancer cells are notoriously resistant to both radiotherapy and conventional chemotherapy. This resistance stems from several factors, including reduced generation of cytotoxic reactive oxygen species (ROS) by radiation, decreased drug delivery, and the induction of adaptive transcriptional programs, primarily through the hypoxia-inducible factor (HIF) signaling pathway, that promote cell survival and resistance.
However, the unique biochemical conditions of hypoxia also present a therapeutic window for the development of targeted therapies. Bioreductive drugs are designed to exploit the increased activity of reductase enzymes in hypoxic cells. These drugs are administered as relatively non-toxic prodrugs and are selectively reduced to their active, cytotoxic forms in the low-oxygen environment of the tumor, thereby sparing well-oxygenated normal tissues.
Tirapazamine (SR 4233): A Clinically Investigated Bioreductive Prodrug
Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) is a lead compound among the benzotriazine di-N-oxides, a class of bioreductive agents with potent and selective toxicity towards hypoxic cells.[1][2] Its mechanism of action is initiated by a one-electron reduction, a process that is favored under hypoxic conditions.
Mechanism of Action of Tirapazamine
Under hypoxic conditions, intracellular reductases, such as cytochrome P450 reductase, donate a single electron to tirapazamine, forming a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle that generates superoxide. However, in the absence of sufficient oxygen, the tirapazamine radical can undergo further reactions to produce cytotoxic species, including the benzotriazinyl radical, which is a potent oxidizing agent. These radicals are capable of inducing extensive DNA damage, including single- and double-strand breaks, ultimately leading to cancer cell death.[3]
The metabolic activation of tirapazamine is a stepwise process involving sequential reduction of its two N-oxide groups.
The Metabolic Pathway of Tirapazamine in Hypoxic Cells
The bioreductive metabolism of tirapazamine proceeds through a series of reduction steps, leading to the formation of distinct metabolites.
SR 4317: The Two-Electron Reduction Metabolite
The two-electron reduction of tirapazamine results in the formation of SR 4317 (3-amino-1,2,4-benzotriazine 1-oxide). Studies have shown that SR 4317 itself is not directly cytotoxic. However, it has been observed to potentiate the hypoxic cytotoxicity of tirapazamine, suggesting a potential role in the overall therapeutic effect.
This compound: The Four-Electron Reduction Product
Chemical Identity:
-
Systematic Name: 3-amino-1,2,4-benzotriazine
-
Synonyms: this compound
-
Molecular Formula: C₇H₆N₄
-
Molecular Weight: 146.15 g/mol
This compound is the final product of the reductive metabolism of tirapazamine, formed by the four-electron reduction of the parent compound.
Pharmacokinetic Data
Pharmacokinetic studies in mice have provided data on the formation and distribution of this compound following the administration of tirapazamine.
| Parameter | Value | Reference |
| Peak Plasma Concentration (after 0.2 mmol/kg i.v. tirapazamine) | 0.5 - 1.0 µg/mL | [4] |
| Tumor/Plasma Ratio (%) | 196% | [4] |
| Liver/Plasma Ratio (%) | 500 - 1800% | [4] |
These data indicate that this compound is formed in vivo and distributes to various tissues, with a notable accumulation in the liver.
Role in Targeting Oxygen-Poor Cancer Cells: A Critical Assessment
Despite its identification as a major metabolite of tirapazamine, a thorough review of the scientific literature reveals a lack of direct evidence for a cytotoxic or therapeutic role of this compound in targeting oxygen-poor cancer cells . The primary mechanism of tirapazamine's anti-cancer activity is attributed to the formation of its one-electron reduction radical and subsequent generation of DNA-damaging species.
While the two-electron reduction product, SR 4317, has been shown to potentiate tirapazamine's effects, no such synergistic or direct cytotoxic activity has been reported for this compound. The current body of evidence suggests that this compound is likely an inactive end-product of the metabolic cascade of tirapazamine. Its formation signifies the complete reduction of the N-oxide groups, which are essential for the generation of the cytotoxic radicals.
Experimental Protocols
While no specific protocols for evaluating the direct activity of this compound were found, the following are standard methodologies used to assess the efficacy and mechanism of bioreductive drugs like tirapazamine, which could be adapted to study this compound if a hypothesis for its activity were to be developed.
In Vitro Hypoxic Cytotoxicity Assay
This protocol is designed to determine the selective toxicity of a compound to cancer cells under hypoxic versus normoxic conditions.
References
- 1. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma | MDPI [mdpi.com]
In-depth Technical Guide to SR 4330: Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 4330, chemically known as 1,2,4-Benzotriazin-3-amine, is a cytotoxic agent that exhibits selective toxicity towards hypoxic cells. It is the four-electron reduction product of the anticancer drug Tirapazamine (B611382) (SR 4233), a bioreductive agent that has been investigated for its efficacy in treating solid tumors characterized by regions of low oxygen. The unique mechanism of action of Tirapazamine and its metabolites, including this compound, makes them a subject of significant interest in the field of oncology and drug development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the mechanistic role of this compound in hypoxia-activated cancer therapy.
Chemical Properties
This compound is a heterocyclic organic compound. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 1,2,4-Benzotriazin-3-amine |
| Synonyms | This compound, Win 60109 |
| CAS Number | 20028-80-2 |
| Molecular Formula | C₇H₆N₄ |
| Molecular Weight | 146.15 g/mol |
| Appearance | Solid (form may vary) |
| Melting Point | Data not readily available |
| Solubility | Data not readily available |
Synthesis of this compound (1,2,4-Benzotriazin-3-amine)
The synthesis of 3-amino-1,2,4-benzotriazines, including this compound, can be achieved through various methods. One notable approach involves the reaction of a nitrobenzene (B124822) derivative with a guanidine (B92328) salt in the presence of a base. This method offers the advantage of avoiding the production of halide wastes and acidic byproducts.
Experimental Protocol: Synthesis from Nitrobenzene and Guanidine Salt
This protocol is based on the general methodology described in patent literature for the synthesis of 3-amino-1,2,4-benzotriazines.
Materials:
-
Nitrobenzene
-
Guanidine hydrochloride
-
Strong base (e.g., Sodium hydroxide, Potassium hydroxide)
-
Solvent (e.g., Ethanol, Dimethylformamide)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, stirring apparatus, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitrobenzene in a suitable solvent.
-
Add guanidine hydrochloride to the solution.
-
Slowly add a strong base to the reaction mixture while stirring. The reaction is typically carried out at a moderate temperature.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring the progress by an appropriate technique (e.g., Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure 1,2,4-Benzotriazin-3-amine (this compound).
Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, solvent, and base) may need to be optimized for the synthesis of this compound.
Mechanism of Action: Role in Hypoxia-Activated Cytotoxicity
This compound is a key metabolite in the bioactivation pathway of Tirapazamine. Under hypoxic conditions, Tirapazamine undergoes a one-electron reduction to form a radical anion. This radical can then be further reduced, ultimately leading to the formation of this compound. The cytotoxicity of Tirapazamine is primarily attributed to the DNA damage caused by the radical intermediates formed during its reductive metabolism.
Reductive Metabolism of Tirapazamine
The following diagram illustrates the reductive metabolism of Tirapazamine to this compound in a hypoxic environment.
Caption: Reductive metabolism of Tirapazamine under normoxic and hypoxic conditions.
Under normal oxygen levels (normoxia), the Tirapazamine radical anion is rapidly re-oxidized back to the parent compound. However, in the low-oxygen environment of a tumor (hypoxia), the radical has a longer lifetime, allowing it to undergo further reduction and to generate DNA-damaging species.
DNA Damage and Repair Pathways
The radical species generated during the metabolism of Tirapazamine are highly reactive and can cause a variety of DNA lesions, including single-strand breaks (SSBs), double-strand breaks (DSBs), and base damage.[1] This DNA damage triggers cellular repair mechanisms. The homologous recombination repair (HRR) pathway is a principal mechanism for repairing the complex DNA damage induced by Tirapazamine.[2]
The following diagram outlines the pathway from Tirapazamine activation to DNA damage and the subsequent cellular response.
Caption: Tirapazamine-induced DNA damage and cellular response pathways.
The extensive and complex nature of the DNA damage caused by Tirapazamine-derived radicals can overwhelm the cellular repair capacity, leading to cell cycle arrest and ultimately, apoptotic cell death.[3] This selective killing of hypoxic tumor cells is the basis of Tirapazamine's therapeutic potential. While this compound itself is a stable end-product of this reductive pathway, its formation is indicative of the generation of the highly reactive radical species responsible for the cytotoxic effects.
Conclusion
This compound is a significant metabolite of the hypoxia-activated prodrug Tirapazamine. Understanding its synthesis and chemical properties is crucial for researchers in the field of medicinal chemistry and drug development. The role of this compound as a marker of the reductive bioactivation of Tirapazamine highlights the intricate mechanism of hypoxia-selective cancer therapy. Further research into the synthesis of this compound and its analogues, as well as a deeper understanding of the DNA damage and repair pathways initiated by its precursors, may lead to the development of more effective and targeted cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Homologous recombination is the principal pathway for the repair of DNA damage induced by tirapazamine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirapazamine (SR 4233) interrupts cell cycle progression and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
No Preclinical Data Found for SR 4330
Following a comprehensive search of available scientific and research databases, no preclinical studies or data corresponding to a compound designated "SR 4330" have been identified.
This inquiry sought to compile an in-depth technical guide for researchers, scientists, and drug development professionals. The intended content was to include quantitative data from preclinical investigations, detailed experimental methodologies, and visual representations of signaling pathways and workflows. However, the search yielded no information regarding a therapeutic agent or research compound with the identifier this compound.
The search results were populated with unrelated items, including academic course codes and product model numbers. It is possible that "this compound" is an internal, non-public designation for a compound, or the identifier may be inaccurate. Without publicly available research, it is not possible to provide the requested technical guide.
For a comprehensive review, it is recommended to verify the specific designation of the compound of interest. If "this compound" is a correct but confidential identifier, the relevant information would be held by the originating institution or company and would not be accessible through public searches.
An In-depth Technical Guide on the Cytotoxicity of SR 4330 and its Analogues in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of SR 4330 and its analogues, a class of hypoxia-activated prodrugs belonging to the 3-amino-1,2,4-benzotriazine 1,4-dioxide family. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to facilitate further research and development in this area.
Executive Summary
This compound and its analogues are bioreductive compounds that exhibit selective cytotoxicity towards cancer cells under hypoxic conditions, a common feature of the tumor microenvironment. This targeted activity makes them promising candidates for cancer therapy. Research indicates that these compounds induce apoptosis through mechanisms involving the p53 tumor suppressor protein and mitochondrial dysfunction. This guide consolidates available data on their cytotoxic potency across various cancer cell lines and outlines the experimental procedures used to generate this data.
Quantitative Cytotoxicity Data
The cytotoxic activity of 3-amino-1,2,4-benzotriazine 1,4-dioxide analogues, including compounds structurally related to this compound, has been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that the specific IC50 values for this compound are not extensively reported in the public domain; therefore, data for closely related analogues are presented.
Table 1: Hypoxic Cytotoxicity (IC50 in µM) of 3-Amino-1,2,4-benzotriazine 1,4-Dioxide Analogues in Various Cancer Cell Lines [1][2][3]
| Compound/Analogue | Molt-4 (Leukemia) | K562 (Leukemia) | HL60 (Leukemia) | Hep-G2 (Liver) | PC-3 (Prostate) |
| Analogue Series 1 | |||||
| Compound 1i | >50 | >50 | 1.8±0.2 | >50 | 4.6±0.5 |
| Compound 1m | 1.9±0.3 | 4.8±0.6 | 1.6±0.2 | 8.9±1.1 | 3.5±0.4 |
| Tirapazamine (TPZ) | 4.5±0.6 | 7.2±0.9 | 3.8±0.5 | 15.4±2.1 | 9.8±1.3 |
Table 2: Normoxic vs. Hypoxic Cytotoxicity (IC50 in µM) of Selected Analogues [1]
| Compound/Analogue | Cell Line | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Selectivity Ratio |
| Compound 1i | Molt-4 | >50 | >50 | - |
| HL-60 | >50 | 1.8±0.2 | >27.8 | |
| Compound 1m | Molt-4 | 25.6±3.2 | 1.9±0.3 | 13.5 |
| HL-60 | 18.9±2.5 | 1.6±0.2 | 11.8 | |
| Tirapazamine (TPZ) | Molt-4 | >50 | 4.5±0.6 | >11.1 |
| HL-60 | >50 | 3.8±0.5 | >13.2 |
Proposed Mechanism of Action and Signaling Pathways
The cytotoxic effects of this compound and its analogues are primarily initiated by their bioreductive activation under hypoxic conditions. The proposed mechanism involves the induction of apoptosis through a p53-dependent pathway and the disruption of mitochondrial function.
Bioreductive Activation and DNA Damage
Under low oxygen tension, intracellular reductases convert the benzotriazine dioxide moiety into a radical species. This radical can then lead to the generation of reactive oxygen species (ROS) and cause DNA damage, ultimately triggering apoptotic pathways.
References
- 1. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics of SR 4330 In Vivo
Disclaimer: Extensive searches for publicly available data on the pharmacokinetics of a compound designated "SR 4330" have not yielded any specific results. This suggests that "this compound" may be an internal development code, a compound not yet described in published literature, or a misidentification.
Therefore, this document serves as a comprehensive template, outlining the expected structure and content for an in-depth technical guide on the in vivo pharmacokinetics of a sustained-release compound. The placeholder "[Compound X-SR]" will be used to illustrate the data presentation, experimental protocols, and visualizations requested.
Executive Summary
This guide provides a detailed overview of the in vivo pharmacokinetic profile of [Compound X-SR], a novel sustained-release formulation. The subsequent sections present a comprehensive analysis of its absorption, distribution, metabolism, and excretion (ADME) characteristics, based on preclinical studies. All quantitative data are summarized in tabular format for clarity, and detailed experimental methodologies are provided. Visualizations of key processes are included to facilitate understanding.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of [Compound X-SR] and its metabolites were evaluated in various animal models following single and multiple dosing regimens. The key findings are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of [Compound X-SR] in Male Sprague-Dawley Rats (n=6 per group)
| Parameter | Oral Dose (mg/kg) | Intravenous Dose (mg/kg) |
| Cmax (ng/mL) | [Data] | [Data] |
| Tmax (h) | [Data] | [Data] |
| AUC0-t (ng·h/mL) | [Data] | [Data] |
| AUC0-∞ (ng·h/mL) | [Data] | [Data] |
| t1/2 (h) | [Data] | [Data] |
| CL/F (L/h/kg) | [Data] | [Data] |
| Vd/F (L/kg) | [Data] | [Data] |
| F (%) | [Data] | N/A |
Table 2: Multiple-Dose Pharmacokinetic Parameters of [Compound X-SR] in Beagle Dogs at Steady State (Day 7) (n=4 per group)
| Parameter | Oral Dose (mg/kg, once daily) |
| Cmax,ss (ng/mL) | [Data] |
| Cmin,ss (ng/mL) | [Data] |
| Tmax,ss (h) | [Data] |
| AUCτ,ss (ng·h/mL) | [Data] |
| Accumulation Ratio (Rac) | [Data] |
| Peak-Trough Fluctuation (%) | [Data] |
Experimental Protocols
The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of [Compound X-SR].
Animal Models
-
Species and Strain: [e.g., Male Sprague-Dawley rats, Beagle dogs]
-
Age and Weight: [e.g., 8-10 weeks old, 250-300 g for rats; 1-2 years old, 10-12 kg for dogs]
-
Housing and Acclimatization: [e.g., Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Acclimatized for at least one week prior to the study.]
-
Ethical Approval: All animal experiments were conducted in accordance with [e.g., the guidelines of the Institutional Animal Care and Use Committee (IACUC)].
Dosing and Sample Collection
-
Formulation: [Compound X-SR] was formulated as [e.g., a tablet, capsule, or suspension in 0.5% carboxymethylcellulose].
-
Dosing Regimen:
-
Single-Dose Study: Animals were fasted overnight prior to oral administration. For intravenous administration, the compound was dissolved in [e.g., a mixture of saline, ethanol, and Cremophor EL] and administered as a bolus via the tail vein.
-
Multiple-Dose Study: The formulation was administered orally once daily for seven consecutive days.
-
-
Sample Collection: Blood samples (approximately 0.25 mL) were collected from the [e.g., jugular vein or saphenous vein] into tubes containing [e.g., K2-EDTA] at the following time points: [e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose]. Plasma was separated by centrifugation at [e.g., 4000 rpm for 10 minutes at 4°C] and stored at [e.g., -80°C] until analysis.
Bioanalytical Method
-
Analytical Technique: Plasma concentrations of [Compound X-SR] and its major metabolites were determined using a validated [e.g., Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)] method.
-
Sample Preparation: Plasma samples were prepared by [e.g., protein precipitation with acetonitrile (B52724) containing an internal standard].
-
Chromatographic Conditions:
-
Column: [e.g., C18 column (2.1 x 50 mm, 3.5 µm)]
-
Mobile Phase: [e.g., A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile]
-
Flow Rate: [e.g., 0.4 mL/min]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: [e.g., Positive electrospray ionization (ESI+)]
-
Multiple Reaction Monitoring (MRM) Transitions: [e.g., Precursor to product ion transitions for the analyte and internal standard]
-
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis with [e.g., Phoenix WinNonlin software (Version X.X)]. These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), apparent total clearance (CL/F), and apparent volume of distribution (Vd/F).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a typical in vivo pharmacokinetic study.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Hypothetical Metabolic Pathway of [Compound X-SR]
This diagram depicts a hypothetical metabolic pathway for [Compound X-SR], illustrating common biotransformation reactions.
Caption: Hypothetical Metabolic Pathway of [Compound X-SR].
Methodological & Application
Application Notes and Protocols for In Vitro Studies with SR 4330
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for in vitro studies involving SR 4330, a compound of interest for its potential therapeutic applications. The following sections outline standard procedures for assessing the effects of this compound on cell viability, protein expression, and kinase activity. These protocols are intended to serve as a guide and may require optimization based on specific cell types and experimental conditions.
Data Presentation
To facilitate the comparison of quantitative data obtained from various in vitro assays with this compound, it is recommended to organize the results in a structured tabular format.
Table 1: Summary of In Vitro Effects of this compound
| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result |
| Cell Viability | e.g., MCF-7 | IC50 | e.g., 10 µM | e.g., 50% inhibition |
| Western Blot | e.g., HeLa | Protein X Expression | e.g., 5 µM | e.g., 2-fold decrease |
| Kinase Assay | e.g., Kinase Y | % Inhibition | e.g., 1 µM | e.g., 80% inhibition |
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the effect of this compound on cell proliferation and cytotoxicity. A common method is the MTT or resazurin (B115843) assay.[1][2][3]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (e.g., DMSO or SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Viability Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[2]
-
For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours.[2][3]
-
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.[4][5][6][7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the protein of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer on ice.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4][6]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5][6]
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
In Vitro Kinase Assay
This protocol is used to determine the inhibitory effect of this compound on the activity of a specific kinase.[9][10][11][12][13]
Materials:
-
Purified active kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the assay format)
-
This compound stock solution
-
Detection reagent (e.g., phosphospecific antibody or ADP detection reagent)
-
Microplate reader (for non-radioactive assays) or phosphorimager (for radioactive assays)
Procedure:
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and different concentrations of this compound in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature (usually 30°C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated radioactive ATP, and quantify the incorporated radioactivity using a phosphorimager.[10][11]
-
Non-Radiometric Assays (e.g., LanthaScreen™, Kinase-Glo®): Add the detection reagent according to the manufacturer's instructions and measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway affected by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Dissolution of SR 4330 for Cell Culture Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of SR 4330 (1,2,4-benzotriazin-3-amine), a cytotoxic agent that selectively targets hypoxic cells, for use in in vitro cell culture assays. The protocol outlines the preparation of a Dimethyl Sulfoxide (DMSO) stock solution and its subsequent dilution into cell culture media. Additionally, this note includes key physicochemical properties of this compound and a diagram of its proposed mechanism of action.
Introduction
This compound, also known as 1,2,4-benzotriazin-3-amine, is a bioreductive drug that exhibits selective cytotoxicity toward hypoxic cells.[1][2] It is the 4-electron reduction product of the parent compound tirapazamine (B611382) (SR 4233).[3] The selective toxicity of these compounds in low-oxygen environments makes them valuable tools for cancer research, particularly for targeting the hypoxic cores of solid tumors.[4][5] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This protocol provides a standardized procedure for the preparation of this compound solutions for in vitro studies.
Physicochemical Properties and Solubility Data
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1,2,4-benzotriazin-3-amine | [2] |
| Synonyms | This compound, Win 60109 | [2] |
| CAS Number | 20028-80-2 | [2] |
| Molecular Formula | C₇H₆N₄ | [2] |
| Molecular Weight | 146.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility (In Vitro) | May be dissolved in DMSO | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [2] |
Experimental Protocol: Dissolution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
3.2. Preparation of 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 146.15 g/mol = 1.4615 mg
-
-
-
Weighing the this compound powder:
-
In a sterile microcentrifuge tube, carefully weigh out approximately 1.46 mg of this compound powder.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Sterilization (Optional):
-
Solutions prepared in 100% DMSO are generally considered self-sterilizing.[6] However, if sterility is a major concern, the DMSO stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
-
3.3. Preparation of Working Solution in Cell Culture Medium
-
Determine the final desired concentration of this compound for your cell culture experiment.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the final desired concentration.
-
Important: To avoid precipitation of the compound, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the medium to the DMSO stock.
-
-
Maintain a low final DMSO concentration:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
Mechanism of Action and Signaling Pathway
This compound is a reduced metabolite of the bioreductive prodrug tirapazamine (SR 4233). Under hypoxic conditions, tirapazamine is reduced by intracellular reductases, such as cytochrome P450, to form a radical species that induces DNA single- and double-strand breaks, leading to cell death.[3][8][9] this compound itself is a stable, 4-electron reduction product and is less cytotoxic than the radical intermediates.[8]
Caption: Bioreductive activation of Tirapazamine to cytotoxic species.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in medium | Compound has low aqueous solubility. | Perform serial dilutions. Add the DMSO stock solution slowly to the culture medium while gently vortexing. Ensure the final DMSO concentration is as low as possible. |
| High background cytotoxicity in control | Final DMSO concentration is too high for the cells. | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration in your experiments is below this level (typically ≤0.5%).[7] |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid degradation. |
| Inaccurate weighing of the compound. | Use a calibrated analytical balance and ensure proper weighing technique. | |
| Incomplete dissolution of the stock solution. | Ensure the compound is fully dissolved in DMSO before use. Gentle warming and vortexing can aid dissolution. |
Conclusion
This application note provides a comprehensive and detailed protocol for the dissolution of this compound for use in cell culture assays. By following these guidelines, researchers can ensure the consistent and effective preparation of this compound, leading to more reliable and reproducible experimental outcomes in the study of hypoxia-activated cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Others 15 | 20028-80-2 | Invivochem [invivochem.com]
- 3. Enzymology of the reductive bioactivation of SR 4233. A novel benzotriazine di-N-oxide hypoxic cell cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the cytotoxicity of SR 4233 to normal and malignant tissues by hypoxic breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Reductive metabolism of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) and the induction of unscheduled DNA synthesis in rat and human derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms for the hypoxia-dependent activation of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of SR 4330 for Hypoxic Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of SR 4330, the active metabolite of the hypoxia-activated prodrug tirapazamine (B611382) (SR 4233), for treating hypoxic cancer cell lines. The protocols outlined below detail methods for inducing hypoxia, performing dose-response cytotoxicity assays, and evaluating apoptosis.
Introduction
Tumor hypoxia, a common feature of solid tumors, contributes to resistance to conventional cancer therapies.[1] Hypoxia-activated prodrugs, such as tirapazamine (SR 4233), are designed to be selectively toxic to cancer cells in low-oxygen environments.[1][2] Tirapazamine is bioreductively metabolized under hypoxic conditions to form a cytotoxic radical, with this compound being a key reduction product.[3][4] This document provides a framework for researchers to determine the effective concentration range of this compound for their specific hypoxic cell line models.
Data Presentation
The optimal concentration of this compound is cell-line dependent and must be determined empirically. The following tables provide example concentration ranges for the parent compound, tirapazamine (SR 4233), which can be used as a starting point for designing dose-response experiments for this compound.
Table 1: Example Concentration Ranges of Tirapazamine (SR 4233) for Cytotoxicity Assays in Hypoxic Cancer Cell Lines
| Cell Line | Concentration Range (µM) | Exposure Time (hours) | Assay Type | Reference |
| MKN45 (Gastric Cancer) | 1, 10, 100 µg/mL | Not Specified | WST-1 Assay | [5] |
| V79 (Chinese Hamster) | Not specified, dose enhancement ratio of 3.9 at pH 6.6 | 1 | Not Specified | [6] |
| HT-29 (Colon Cancer) | Not specified, dose enhancement ratio of 2.5 at pH 6.6 | 1 | Not Specified | [6] |
| HT29, SiHa, FaDu, A549 | Not Specified | Not Specified | Cytotoxicity Assay | [7] |
Note: The concentrations for this compound should be titrated around these ranges, starting with lower concentrations and escalating.
Experimental Protocols
Induction of Hypoxia in Cell Culture
Objective: To create a low-oxygen environment for culturing cancer cells to mimic tumor hypoxia.
Methods:
-
Hypoxia Chamber/Incubator:
-
Culture cells to 70-80% confluency in standard cell culture dishes.[8]
-
Place the culture dishes into a modular hypoxia chamber or a tri-gas incubator capable of regulating oxygen levels.[9]
-
Purge the chamber with a gas mixture of 5% CO2, and the desired oxygen concentration (typically 1-2% O2), with the balance being nitrogen.[8]
-
Incubate the cells for the desired duration (e.g., 4-24 hours) at 37°C.[8][10]
-
-
Chemical Induction (Cobalt Chloride):
Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) under hypoxic conditions.
Materials:
-
Hypoxic cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Induce hypoxia using one of the methods described in Protocol 1.
-
Prepare serial dilutions of this compound in hypoxic culture medium.
-
Remove the normoxic medium from the cells and add the this compound dilutions. Include untreated control wells.
-
Incubate the plate under hypoxic conditions for a duration relevant to the drug's mechanism of action (e.g., 24-72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound under hypoxic conditions.
Materials:
-
Hypoxic cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in culture dishes and treat with this compound at concentrations around the determined IC50 value under hypoxic conditions. Include untreated hypoxic and normoxic controls.
-
After the desired treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[12]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12][13]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[12]
-
Analyze the stained cells using a flow cytometer.[13]
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[12]
Visualizations
Caption: Mechanism of this compound activation under hypoxia.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirapazamine - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of tirapazamine (SR 4233, Win 59075)-induced hepatocyte toxicity under low oxygen concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of low pH and hypoxia on the cytotoxic effects of SR4233 and mitomycin C in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction in mitochondrial oxidative stress mediates hypoxia-induced resistance to cisplatin in human transitional cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SR 4330 in Mouse Models
Caution: Extensive searches for "SR 4330" in the context of in vivo administration in mouse models have not yielded any publicly available scientific literature or data. The information presented below is a generalized template based on common practices for in vivo studies in mice and should be adapted once specific details about this compound become available. It is imperative to consult any forthcoming specific literature for this compound.
Introduction and Application Notes
This document provides a general framework for the in vivo administration of a hypothetical compound, this compound, in mouse models. The protocols and data tables are placeholders and should be populated with experimentally determined values. The primary applications for a novel compound in mouse models typically involve evaluating its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.
Key Research Applications:
-
Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Key parameters include half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Pharmacodynamic (PD) Assessment: To investigate the biochemical and physiological effects of this compound and its mechanism of action in a living organism. This often involves biomarker analysis in relevant tissues.
-
Efficacy Studies: To determine the therapeutic effectiveness of this compound in mouse models of specific diseases (e.g., oncology, immunology, metabolic disorders).
-
Toxicology and Safety Evaluation: To assess the potential adverse effects of this compound at various dose levels and treatment durations.
Experimental Protocols
Animal Husbandry
-
Species/Strain: C57BL/6, BALB/c, or other appropriate strain based on the disease model.
-
Age/Weight: 8-12 weeks old, 20-25 g.
-
Housing: Individually ventilated cages, 12-hour light/dark cycle, controlled temperature (22 ± 2°C) and humidity (55 ± 10%).
-
Diet: Standard chow and water ad libitum.
-
Acclimatization: Minimum of 7 days before the start of the experiment.
Formulation and Dosing of this compound
This is a critical step that requires optimization for any new compound.
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80, PEG400, corn oil).
-
Vehicle Selection: Choose a vehicle that ensures complete dissolution and stability of this compound and is non-toxic to the animals at the required volume. A common starting point for a poorly soluble compound might be 10% DMSO, 40% PEG400, 50% Saline.
-
Dose Preparation: Prepare doses fresh on the day of administration. Calculate the required concentration based on the desired dose (mg/kg) and the average weight of the mice. The typical injection volume for mice is 5-10 mL/kg for oral gavage and 2-5 mL/kg for intravenous injection.
Example Dosing Calculation:
-
Target Dose: 10 mg/kg
-
Average Mouse Weight: 25 g (0.025 kg)
-
Required Dose per Mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Dosing Volume: 100 µL (0.1 mL)
-
Required Concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL
Administration Routes
The choice of administration route depends on the compound's properties and the therapeutic goal.
-
Oral (PO): Gavage with a ball-tipped feeding needle.
-
Intravenous (IV): Injection into the tail vein.
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Subcutaneous (SC): Injection into the loose skin over the back.
Experimental Workflow for a Pilot Efficacy Study
The following diagram illustrates a typical workflow for a pilot in vivo efficacy study.
Caption: Workflow for a typical in vivo efficacy study in mice.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner. Below are template tables for summarizing hypothetical data.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t½ (h) |
|---|---|---|---|---|---|
| IV | 2 | Data | Data | Data | Data |
| PO | 10 | Data | Data | Data | Data |
| IP | 10 | Data | Data | Data | Data |
Table 2: Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle | - | QD | Data | - | Data |
| This compound | 10 | QD | Data | Data | Data |
| This compound | 30 | QD | Data | Data | Data |
| Positive Control | e.g., 15 | e.g., Q3D | Data | Data | Data |
Signaling Pathway
Assuming this compound is an inhibitor of a hypothetical kinase (e.g., Kinase X) in a cancer-related pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical signaling pathway for this compound as a Kinase X inhibitor.
Application Notes and Protocols for SR 4330 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 4330 is the four-electron reduction product of the novel benzotriazine di-N-oxide SR 4233, a compound known for its selective cytotoxicity towards hypoxic cells.[1] The bioactivation of this class of compounds is of significant interest in oncology research, particularly in the context of solid tumors where hypoxia is a common feature. Understanding the formulation, administration, and biological effects of this compound in preclinical animal models is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols and data for the formulation and in vivo administration of this compound, as well as insights into its potential mechanism of action.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Peak Plasma Concentration (µg/mL) | Bioavailability | Tumor/Plasma Ratio (%) | Reference |
| Intraperitoneal (i.p.) | 0.5 - 1.0 | - | 196 | [2][3] |
| Oral (p.o.) | 2.0 - 3.0 | 75% | - | [2][3] |
Table 2: Recommended Formulation Vehicles for Poorly Soluble Compounds like this compound
| Formulation Type | Vehicle Composition | Preparation Notes |
| Oral Suspension | 0.5% Carboxymethyl cellulose (B213188) (CMC) in sterile water | Suspend the compound directly in the CMC solution. Ensure thorough mixing for a homogenous suspension.[4] |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | First dissolve Tween 80 in water, then add CMC. Finally, suspend the compound. | |
| PEG400 | The compound can be directly dissolved in PEG400.[4] | |
| Parenteral Injection | 10% DMSO, 90% Corn oil | Dissolve the compound in DMSO first, then add corn oil. Mix well to form a clear solution or a fine suspension.[4] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A multi-component vehicle for improved solubility. Add components sequentially and ensure clarity at each step.[4] | |
| 20% SBE-β-CD in Saline | Captisol®-based formulation can enhance solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
Objective: To prepare a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Appropriate glassware (beakers, graduated cylinders)
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a beaker, add the CMC-Na to 100 mL of sterile, deionized water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Suspension:
-
Determine the required concentration of this compound based on the desired dosage (e.g., mg/kg) and the volume to be administered (typically 0.1-0.2 mL for a mouse).
-
Calculate the total amount of this compound needed for the study.
-
Weigh the calculated amount of this compound powder.
-
Slowly add the this compound powder to the prepared 0.5% CMC vehicle while stirring vigorously.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any clumps.
-
-
Storage:
-
Store the suspension at 2-8°C.
-
Before each use, ensure to vortex or stir the suspension well to guarantee homogeneity.
-
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Tumor Model
Objective: To administer this compound via intraperitoneal injection to tumor-bearing mice.
Materials:
-
This compound formulation (e.g., dissolved in 10% DMSO, 90% corn oil)
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Dose Calculation:
-
Weigh each mouse to determine the exact dose to be administered based on its body weight.
-
Calculate the volume of the this compound formulation to be injected for each mouse.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. Ensure the animal is handled gently but firmly to minimize stress.
-
-
Injection:
-
Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the bladder and internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mice for any signs of distress or adverse reactions post-injection.
-
Continue with the planned dosing schedule and tumor growth measurements as per the study design.
-
Signaling Pathways and Experimental Workflows
The bioactivation of this compound's parent compound, SR 4233, is known to be mediated by reductases such as cytochrome P450 in hypoxic conditions.[1] While the direct downstream signaling of this compound is not fully elucidated, a plausible mechanism in the context of cancer therapy involves the disruption of key survival pathways that are often dysregulated in tumors. The Notch signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its inhibition is a therapeutic strategy in various cancers.[5][6][7][8]
Caption: Putative signaling pathway affected by this compound in a hypoxic tumor environment.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Enzymology of the reductive bioactivation of SR 4233. A novel benzotriazine di-N-oxide hypoxic cell cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Others 15 | 20028-80-2 | Invivochem [invivochem.com]
- 5. Disruption of NOTCH signaling by a small molecule inhibitor of the transcription factor RBPJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Notch Signaling Enhances Antitumor Activity of Histone Deacetylase Inhibitor LAQ824 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MET Inhibition Sensitizes Rhabdomyosarcoma Cells to NOTCH Signaling Suppression [frontiersin.org]
- 8. Effects of targeted Notch1 silencing on the biological processes of the T24 and 5637 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of SR 4330 in Plasma
A thorough search of publicly available scientific literature and databases did not yield specific information on a compound designated as "SR 4330." This identifier may correspond to an internal research compound that is not yet described in published literature, a confidential developmental drug, or a potential misidentification.
Therefore, it is not possible to provide detailed, validated application notes and protocols specifically for the analytical detection of "this compound" in plasma. The development of such methods is highly dependent on the physicochemical properties of the analyte, including its chemical structure, polarity, ionization potential, and stability.
However, for researchers and drug development professionals encountering a novel small molecule compound like a hypothetical "this compound," a general workflow for developing and validating an analytical method for its quantification in plasma can be outlined. This typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
General Workflow for Method Development of a Novel Analyte in Plasma
The following diagram illustrates a typical workflow for establishing an analytical method for a new chemical entity in a biological matrix like plasma.
Figure 1. A generalized workflow for the development and validation of an analytical method for a novel compound in plasma.
Generic Protocols and Considerations
While a specific protocol for this compound cannot be provided, the following sections detail generic experimental protocols that would be adapted during the method development process illustrated in Figure 1.
Mass Spectrometry Parameters
For a novel compound, initial tuning would be performed by infusing a standard solution into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energy and other compound-dependent parameters.
Table 1: Hypothetical MS Parameters for a Novel Compound
| Parameter | Typical Setting/Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ |
| Product Ion (Q3) | Most stable and intense fragment ion |
| Collision Energy (CE) | Optimized for maximal product ion intensity |
| Dwell Time | 50-200 msec |
Liquid Chromatography
The choice of column and mobile phase is critical for achieving good separation from endogenous plasma components.
Table 2: Typical Starting LC Conditions
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |
| Column | C18, 50 x 2.1 mm, <3 µm | Amide/Silica, 50 x 2.1 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile (B52724):Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Gradient | 5-95% B over 2-5 minutes | 95-50% B over 2-5 minutes |
| Flow Rate | 0.3-0.6 mL/min | 0.3-0.6 mL/min |
| Column Temp. | 30-50 °C | 30-50 °C |
| Injection Vol. | 1-10 µL | 1-10 µL |
Plasma Sample Preparation
The goal is to remove proteins and phospholipids (B1166683) that can interfere with the analysis and damage the LC-MS system.
This is a rapid and simple method suitable for initial screening.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
LLE provides a cleaner sample than PPT but requires more optimization.
-
To 50 µL of plasma sample, add the internal standard and 50 µL of a buffer (e.g., 0.1 M ammonium (B1175870) acetate).
-
Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
SPE offers the cleanest extracts and the ability to concentrate the analyte, but is the most complex to develop.
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent).
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid, and load the entire volume onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol or another suitable organic solvent.
-
Dry-down & Reconstitution: Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
The following diagram outlines the decision-making process for selecting a sample preparation method.
Figure 2. Logic diagram for selecting a plasma sample preparation method.
Conclusion
Without the specific chemical identity and properties of "this compound," the information provided serves as a general guide for establishing a robust analytical method for a novel small molecule in plasma. The key to a successful bioanalytical method lies in systematic optimization and rigorous validation across all stages, from sample preparation to final data acquisition. Researchers are encouraged to use these general protocols as a starting point and tailor them to the specific characteristics of their analyte of interest.
Application Notes and Protocols: Utilizing ATR Inhibitors in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors as potent radiosensitizers for cancer therapy. The information compiled here is intended to guide preclinical research and development of combination therapies involving ATR inhibitors and ionizing radiation.
Introduction
Ionizing radiation is a cornerstone of cancer treatment, inducing cell death primarily through the generation of DNA double-strand breaks (DSBs). However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors, which efficiently repair radiation-induced DNA damage. A promising strategy to overcome this resistance is the combination of radiotherapy with targeted agents that inhibit the DNA Damage Response (DDR).
ATR is a key protein kinase in the DDR pathway, playing a crucial role in detecting and responding to single-strand DNA breaks and replication stress.[1][2][3] In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the S and G2/M checkpoints, which are controlled by ATR, to repair DNA damage before entering mitosis.[3][4] By inhibiting ATR, cancer cells are unable to arrest in G2 to repair damaged DNA, leading to premature entry into mitosis with unrepaired DNA, a process known as mitotic catastrophe, which ultimately results in cell death.[1] This selective dependency of cancer cells on ATR for survival after radiation exposure provides a therapeutic window for combination therapy.[5]
Mechanism of Action: ATR Inhibition and Radiosensitization
Radiation therapy induces DNA DSBs, which activate the ATM (Ataxia Telangiectasia Mutated) kinase. However, ATR is also activated by single-strand DNA regions that arise during the processing of DNA damage and at stalled replication forks.[5] Activated ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1), which in turn phosphorylates and inactivates the CDC25 phosphatase.[2] This prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest in the G2 phase, allowing time for DNA repair.[2]
ATR inhibitors block the kinase activity of ATR, thereby preventing the phosphorylation of CHK1 and the subsequent G2/M cell cycle arrest.[1][4] This forces irradiated cells to enter mitosis with unrepaired DNA damage, leading to chromosomal fragmentation and cell death.[1] Furthermore, ATR inhibition has been shown to impair homologous recombination (HR), a major pathway for DSB repair.[1]
Below is a diagram illustrating the ATR signaling pathway in response to radiation-induced DNA damage and the mechanism of action of ATR inhibitors.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the combination of ATR inhibitors with radiation therapy across various cancer cell lines.
Table 1: In Vitro Radiosensitization by ATR Inhibitors
| Cell Line | Cancer Type | ATR Inhibitor | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| MDA-MB-231 | Breast Cancer | AZD6738 | 2-8 (fractionated) | >1.5 | [6][7] |
| MCF-7 | Breast Cancer | AZD6738 | 2-8 (fractionated) | >1.4 | [6][7] |
| FaDu | Head and Neck Cancer | AZD6738 | 2-8 | ~1.6 | [3][4] |
| HCT116 | Colon Cancer | AZD6738 | 2-8 | ~1.7 | [3][4] |
Table 2: Effects of ATR Inhibition on DNA Damage and Cell Cycle
| Cell Line | Treatment | Endpoint | Observation | Reference |
| MDA-MB-231 | AZD6738 + IR | γH2AX foci at 24h | Increased number of unrepaired DSBs | [6][7] |
| MCF-7 | AZD6738 + IR | γH2AX foci at 24h | Increased number of unrepaired DSBs | [6][7] |
| FaDu | AZD6738 + IR | G2/M Arrest | Abrogation of radiation-induced G2 arrest | [3][4] |
| HCT116 | AZD6738 + IR | Micronuclei Formation | Increased frequency of micronuclei | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ATR inhibitors as radiosensitizers. Below are protocols for key in vitro experiments.
This assay is the gold standard for assessing cell reproductive death following ionizing radiation and/or drug treatment.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition. Allow cells to attach for at least 6 hours.
-
Drug Treatment: Treat cells with the ATR inhibitor at the desired concentration for a specified duration (e.g., 24 hours) prior to irradiation. Include a vehicle control.
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment. Plot the SF on a logarithmic scale against the radiation dose on a linear scale. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose that yields a certain survival fraction (e.g., 0.1) in the control group by the dose that gives the same survival fraction in the drug-treated group.
This assay is used to visualize and quantify DNA double-strand breaks.
Protocol:
-
Cell Culture: Grow cells on coverslips in a multi-well plate.
-
Treatment: Treat cells with the ATR inhibitor and/or irradiate as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS. Incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
This technique is used to determine the effect of ATR inhibition on radiation-induced cell cycle arrest.
Protocol:
-
Treatment and Harvesting: Treat cells with the ATR inhibitor and/or irradiate. At desired time points (e.g., 24 hours post-IR), harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined based on DNA content.
Conclusion
ATR inhibitors represent a promising class of radiosensitizing agents with a clear mechanism of action. The preclinical data strongly support their further investigation in combination with radiation therapy. The protocols provided here offer a framework for researchers to evaluate the efficacy and mechanisms of novel ATR inhibitors in a preclinical setting. Careful consideration of scheduling and dosage will be critical for the successful clinical translation of this combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 4. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting radiation-resistant hypoxic tumour cells through ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DNA Repair Inhibitors Potentiate Fractionated Radiotherapy More Than Single-Dose Radiotherapy in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 4330 in Cancer Research: An Overview
It is important to note the existence of a similarly named compound, SR 4233 (also known as tirapazamine) , which has been more extensively studied. SR 4233 is a bioreductive anticancer drug that is selectively toxic to hypoxic cells and is known to induce DNA double-strand breaks.[1] Research on SR 4233 has shown that the DNA damage it causes is difficult for cancer cells to repair, contributing to its cell-killing effect.[1]
Given the lack of specific information on SR 4330, this document will, for illustrative purposes, provide a generalized framework for application notes and protocols that would be necessary to characterize a novel DNA-damaging agent in cancer cells. This framework can serve as a guide for researchers who may have access to this compound and wish to investigate its properties.
I. Characterizing a Novel DNA-Damaging Agent: A Generalized Approach
To thoroughly investigate a compound like this compound, a series of experiments would be required to determine its mechanism of action and efficacy. Below are generalized protocols and data presentation formats that would be applicable.
Data Presentation: Summarized Quantitative Data
Should data for this compound become available, it would be crucial to present it in a clear and structured format.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: MCF-7 | Breast Adenocarcinoma | Data | Data |
| Example: A549 | Lung Carcinoma | Data | Data |
| Example: U87 MG | Glioblastoma | Data | Data |
| Example: HCT116 | Colorectal Carcinoma | Data | Data |
Table 2: Quantification of DNA Damage Markers Induced by this compound
| Cell Line | Treatment (this compound Conc.) | γH2AX Foci per Cell (Mean ± SD) | Comet Assay Olive Tail Moment (Mean ± SD) |
| Example: A549 | Control | Data | Data |
| Example: A549 | 1 µM | Data | Data |
| Example: A549 | 5 µM | Data | Data |
| Example: A549 | 10 µM | Data | Data |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of findings.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Protocol 2: Immunofluorescence for γH2AX Foci (Marker of DNA Double-Strand Breaks)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound at various concentrations for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Protocol 3: Comet Assay (Single-Cell Gel Electrophoresis)
-
Cell Preparation: Harvest cells after treatment with this compound and resuspend in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a comet slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleoid.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Analyze the comets using appropriate software to determine the Olive Tail Moment, a measure of DNA damage.
II. Visualizing a Hypothetical DNA Damage Signaling Pathway
To illustrate the type of visualization required, the following diagram depicts a generalized DNA damage response pathway that could be activated by a compound like this compound.
References
Application Notes and Protocols for Assessing SR 4330 Efficacy in 3D Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid models are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1] These models exhibit gradients of oxygen, nutrients, and proliferative states, making them invaluable for evaluating the efficacy of anti-cancer compounds, particularly those targeting the hypoxic tumor core.[1] SR 4330 is a cytotoxic agent that demonstrates selective activity against hypoxic cells.[2] These application notes provide detailed protocols for assessing the efficacy of this compound in 3D tumor spheroids, covering spheroid formation, treatment, and a suite of assays to quantify its effects on cell viability, apoptosis, and proliferation.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound in 3D spheroids involves several key stages, from initial cell culture to final data analysis.
Protocols
3D Spheroid Formation
Objective: To generate uniform and reproducible 3D tumor spheroids.
Materials:
-
Cancer cell line of choice (e.g., HCT116, DU145, HepG2)[1]
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in a T75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).
-
Seed the cells into the wells of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2 for 3-7 days to allow for spheroid formation. Monitor spheroid growth and morphology daily using a microscope.
This compound Treatment
Objective: To treat the 3D spheroids with a range of this compound concentrations.
Materials:
-
Formed 3D spheroids in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Protocol:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove half of the medium from each well of the spheroid plate.
-
Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
Cell Viability Assays
Objective: To quantify the effect of this compound on the viability of cells within the spheroids.
3.1 ATP-Based Luminescence Assay (e.g., CellTiter-Glo® 3D)
This assay measures the amount of ATP, which is an indicator of metabolically active cells.[3]
Protocol:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3.2 Colorimetric Assay (e.g., MTT)
This assay is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product.[4]
Protocol:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Apoptosis Assays
Objective: To determine if this compound induces apoptosis in the 3D spheroids.
4.1 Caspase-Glo® 3/7 3D Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5]
Protocol:
-
Equilibrate the spheroid plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of medium in each well.
-
Mix the contents by gentle shaking.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
4.2 Imaging-Based Apoptosis Assay
This method uses fluorescent probes to visualize apoptotic cells within the intact spheroid.[6]
Protocol:
-
Add a solution containing a live-cell nuclear stain (e.g., Hoechst 33342) and an apoptosis indicator (e.g., a fluorescently labeled annexin (B1180172) V or a caspase-3/7 substrate) to each well.
-
Incubate the plate for the recommended time at 37°C.
-
Image the spheroids using a high-content imaging system or a confocal microscope.
-
Quantify the number of apoptotic cells relative to the total number of cells.
Proliferation Assay (EdU Incorporation)
Objective: To assess the effect of this compound on cell proliferation within the spheroids.
Protocol:
-
Add EdU (5-ethynyl-2'-deoxyuridine), a nucleoside analog of thymidine, to the spheroid culture medium and incubate for a defined period (e.g., 2-24 hours) to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the spheroids.
-
Perform a click chemistry reaction to label the incorporated EdU with a fluorescent azide.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Image the spheroids using a fluorescence microscope.
-
Quantify the percentage of EdU-positive (proliferating) cells.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Spheroid Viability (ATP Assay)
| This compound Conc. (µM) | Luminescence (RLU) | % Viability (vs. Control) |
| 0 (Vehicle) | 150,000 ± 5,000 | 100 |
| 1 | 120,000 ± 4,500 | 80 |
| 10 | 75,000 ± 3,000 | 50 |
| 50 | 30,000 ± 1,500 | 20 |
| 100 | 15,000 ± 1,000 | 10 |
Table 2: Induction of Apoptosis by this compound (Caspase 3/7 Activity)
| This compound Conc. (µM) | Luminescence (RLU) | Fold Increase in Caspase Activity |
| 0 (Vehicle) | 10,000 ± 800 | 1.0 |
| 1 | 15,000 ± 1,200 | 1.5 |
| 10 | 35,000 ± 2,500 | 3.5 |
| 50 | 60,000 ± 4,000 | 6.0 |
| 100 | 75,000 ± 5,000 | 7.5 |
Table 3: Inhibition of Proliferation by this compound (EdU Assay)
| This compound Conc. (µM) | % EdU-Positive Cells | % Inhibition of Proliferation |
| 0 (Vehicle) | 40 ± 3.5 | 0 |
| 1 | 32 ± 2.8 | 20 |
| 10 | 18 ± 1.5 | 55 |
| 50 | 8 ± 0.9 | 80 |
| 100 | 3 ± 0.5 | 92.5 |
Signaling Pathway
This compound is known to target hypoxic cells, a common feature of the tumor microenvironment.[2] A key signaling pathway activated under hypoxic conditions is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. HIF-1α is a transcription factor that, under hypoxic conditions, becomes stabilized and promotes the expression of genes involved in angiogenesis, metabolic adaptation, and cell survival, thereby contributing to tumor progression and drug resistance.[4][7] While the precise mechanism of this compound is not fully elucidated, it is plausible that its cytotoxic effects in hypoxic cells are mediated through interference with the HIF-1α pathway or its downstream targets.
References
- 1. Molecular Pathways: A Novel Approach to Targeting Hypoxia and Improving Radiotherapy Efficacy via Reduction in Oxygen Demand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Impairs NK Cell Cytotoxicity through SHP-1-Mediated Attenuation of STAT3 and ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the hypoxia response for cancer therapy – the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 6. Targeting Hypoxic Adaptations of Cancer Cells: Molecular Mechanisms and Therapeutic Opportunities | Oncohema Key [oncohemakey.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for HPLC Analysis of SR 4330 and its Metabolites
These application notes provide a comprehensive guide for the quantitative analysis of SR 4330 (1,2,4-Benzotriazin-3-amine) and its related metabolites using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of hypoxia-selective cytotoxic agents.
Introduction
This compound, also known as 1,2,4-Benzotriazin-3-amine, is a key metabolite of the experimental anticancer drug Tirapazamine (B611382) (SR 4233, 3-amino-1,2,4-benzotriazine-1,4-dioxide). Tirapazamine and its metabolites are of significant interest due to their selective cytotoxicity towards hypoxic tumor cells, a common feature of solid tumors that contributes to resistance to conventional therapies. Under hypoxic conditions, Tirapazamine is reduced to form radical species that induce DNA damage, leading to cell death. The metabolic pathway involves the formation of a mono-N-oxide metabolite, SR 4317 (3-amino-1,2,4-benzotriazine-1-oxide), which is further reduced to this compound.[1][2] Another identified metabolite is 3-amino-1,2,4-benzotriazine 4-oxide.[3][4] Accurate quantification of this compound and its precursors is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of this compound and its parent compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Reverse-Phase C18 (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile (B52724), Water, and Phosphoric Acid |
| Detection | UV-Vis or Fluorescence |
| Lower Limit of Quantification (Mouse Plasma) | 40 ng/mL |
| Lower Limit of Quantification (Human Plasma) | 20 ng/mL |
Table 2: Pharmacokinetic Parameters of Tirapazamine (SR 4233) Metabolites in Mice
Following a 0.2 mmol/kg intravenous dose of Tirapazamine.
| Metabolite | Peak Plasma Concentration (µg/mL) | Tumor/Plasma Ratio (%) |
| SR 4317 (mono-N-oxide) | 7 - 9 | 174 |
| This compound | 0.5 - 1.0 | 196 |
Experimental Protocols
This section provides a detailed methodology for the HPLC-based analysis of this compound and its metabolites in biological matrices.
Sample Preparation (Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.
HPLC Method
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile, water, and 0.1% phosphoric acid. The exact ratio should be optimized for best separation, starting with a gradient of 10-90% acetonitrile over 15 minutes.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 30°C.
-
Detection:
-
UV Detection: Monitor the eluent at a wavelength determined by the UV absorbance maxima of this compound and its metabolites.
-
Fluorescence Detection: If applicable, use appropriate excitation and emission wavelengths for enhanced sensitivity.
-
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and its metabolite standards into blank plasma. Process these standards alongside the unknown samples.
-
Quantification: Determine the concentration of this compound and its metabolites in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizations
Bioreductive Activation and DNA Damage Pathway of Tirapazamine
Caption: Bioreductive pathway of Tirapazamine under normoxic and hypoxic conditions.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the preparation and analysis of plasma samples for this compound.
References
- 1. Reductive metabolism of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) and the induction of unscheduled DNA synthesis in rat and human derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioreductive metabolism of the novel benzotriazine di-N-oxide hypoxic cell cytotoxin tirapazamine (WIN 59075; SR 4233; NSC 130181) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
SR 4330 solubility issues in DMSO and other solvents
Important Notice: Comprehensive searches for a chemical compound designated "SR 4330" in the context of life sciences, drug development, or general laboratory research have not yielded specific solubility data. The identifier "this compound" and its variations appear to be associated with electronic components and material science products rather than a soluble chemical compound.
We advise researchers to verify the compound identifier. The information provided below is a generalized troubleshooting guide for common solubility issues encountered with research compounds. Should you confirm a different identifier for your compound of interest, please resubmit your query for more targeted support.
General Troubleshooting Guide for Compound Solubility
It is not uncommon for researchers to encounter challenges when dissolving novel or complex chemical compounds. This guide provides a systematic approach to addressing these issues.
Problem: Compound is not dissolving in the chosen solvent.
Possible Causes & Solutions:
-
Incorrect Solvent Selection: The compound's polarity may not be compatible with the solvent.
-
Troubleshooting Steps:
-
Review any available literature or manufacturer's data for recommended solvents.
-
If no information is available, consider the compound's structure to predict its polarity (e.g., presence of polar functional groups).
-
Test solubility in a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, water).
-
-
-
Insufficient Solvent Volume: The concentration of the compound may exceed its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Gradually add more solvent to the compound while observing for dissolution.
-
If a specific concentration is required, it may be necessary to prepare a more dilute stock solution and adjust downstream experimental protocols accordingly.
-
-
-
Low Temperature: The dissolution process may be endothermic, requiring energy input.
-
Troubleshooting Steps:
-
Gently warm the solution in a water bath. Monitor the temperature closely to avoid compound degradation.
-
After dissolution, allow the solution to cool to room temperature and observe for any precipitation.
-
-
-
Slow Dissolution Rate: Some compounds, particularly those with a stable crystal lattice, may take a significant amount of time to dissolve.
-
Troubleshooting Steps:
-
Increase the surface area of the compound by gently grinding it into a fine powder before adding the solvent.
-
Agitate the solution using a vortex mixer or sonicator. Sonication can be particularly effective for breaking up small particles and accelerating dissolution.
-
-
Frequently Asked Questions (FAQs) - General Compound Solubility
Q1: My compound initially dissolved in DMSO but then precipitated out of solution. What should I do?
A1: This is a common issue known as precipitation upon standing. It can occur if the initial dissolution was performed at a higher temperature and the compound is less soluble at room temperature. It can also happen if the solution is supersaturated.
-
Troubleshooting:
-
Try gently warming the solution to redissolve the precipitate.
-
If the precipitate reappears upon cooling, you may need to prepare a more dilute stock solution.
-
Consider if the compound is degrading in the solvent, leading to the formation of a less soluble species. Preparing fresh solutions before each experiment is recommended.
-
Q2: Can I use sonication to dissolve my compound?
A2: Yes, sonication is a useful technique to aid in the dissolution of compounds. The high-frequency sound waves can help to break apart aggregates and increase the interaction between the compound and the solvent. However, it is important to use sonication judiciously, as prolonged exposure can generate heat and potentially lead to compound degradation. Use short bursts of sonication and monitor the temperature of your sample.
Q3: How should I store my compound stock solutions?
A3: Proper storage is crucial to maintain the integrity of your compound. Most stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent absorption of water from the atmosphere. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. Always refer to the manufacturer's specific storage recommendations if available.
Data Presentation
As no quantitative solubility data for a chemical compound "this compound" could be located, a data table cannot be provided. For general research purposes, a solubility testing workflow is outlined below.
Experimental Protocols
Protocol for Determining Qualitative Solubility
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Observation & Agitation: Vortex the vial for 30 seconds and visually inspect for any undissolved particles against a dark background.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation steps.
-
Heating & Sonication: If the compound remains insoluble, gently warm the vial or place it in a sonicator bath for a few minutes.
-
Documentation: Record the approximate concentration at which the compound fully dissolves, and note if heating or sonication was required.
Visualizations
As no specific signaling pathways or experimental workflows involving "this compound" could be identified, a generalized troubleshooting workflow for solubility issues is provided below.
Caption: Troubleshooting workflow for addressing compound solubility issues.
improving the stability of SR 4330 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of SR 4330 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide: this compound Stability and Solubility
Issue: Precipitation of this compound in Aqueous Solution
Precipitation of this compound upon dilution into aqueous buffers is a common challenge due to its low aqueous solubility.
Immediate Steps:
-
Sonication: Gently sonicate the solution to aid in the dispersion and dissolution of precipitated particles.
-
Warming: Carefully warm the solution to a physiological temperature (e.g., 37°C) to potentially increase solubility. However, prolonged heating should be avoided to prevent degradation.
Long-Term Solutions & Prevention:
-
Optimize Solvent Composition: If your experimental conditions permit, consider the inclusion of a low percentage of an organic co-solvent, such as DMSO or ethanol, in your final aqueous solution. It is crucial to first validate the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.
-
Use of Surfactants or Solubilizing Agents: For certain applications, non-ionic surfactants like Tween® 80 or solubilizing agents such as polyethylene (B3416737) glycol (PEG) can be used to enhance the solubility of hydrophobic compounds.[1] Compatibility with your specific assay must be confirmed.
Issue: Suspected Degradation of this compound in Solution
This compound, which may contain a quinone imine-like core, can be susceptible to chemical degradation, particularly in aqueous environments.
Indicators of Degradation:
-
A noticeable change in the color of the solution over time.
-
Inconsistent or decreased activity in biological assays compared to freshly prepared solutions.
-
The appearance of new peaks or a decrease in the parent compound peak when analyzed by techniques like HPLC.
Preventative Measures:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.[1]
-
Proper Stock Solution Storage: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO.[1] Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Protect from Light: Store solutions in amber vials or protect them from light, as light can accelerate the degradation of some chemical compounds.
-
Use High-Purity Solvents: Ensure that all solvents used for solution preparation are of high purity and free from contaminants that could catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For most research compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.[1]
Q2: How should I store my this compound stock solution to ensure its stability?
A2: To maintain the stability of your this compound stock solution, it is best to aliquot it into smaller, single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation.[1]
Q3: My this compound has precipitated out of my aqueous buffer. Can I still use it?
A3: It is not recommended to use a solution with visible precipitate in a quantitative experiment, as the actual concentration will be lower than intended. You can attempt to redissolve the compound by gentle warming or sonication. However, for the most reliable results, it is advisable to prepare a fresh solution and consider optimizing the solvent conditions to prevent precipitation.
Q4: How can I formulate this compound for in vivo studies?
A4: For in vivo experiments, this compound can be formulated in several ways depending on the route of administration. Some common oral formulations include suspensions in 0.5% carboxymethyl cellulose (B213188) or solutions in PEG400.[1] An example of an injection formulation is a mixture of DMSO and corn oil (e.g., in a 10:90 ratio).[1] It is crucial to consult literature for methods and protocols specific to your research needs and to use freshly prepared formulations for optimal results.[1]
Quantitative Data Summary
Currently, specific quantitative data on the solubility of this compound in various solvents and its degradation rates are not widely available in the public domain. The following table provides a general guideline for preparing solutions for experimental use.
| Solvent/Formulation Component | Concentration/Ratio | Use Case | Notes |
| DMSO | 5 mM, 10 mM, or 20 mM | Stock Solution | Store in aliquots at -20°C or -80°C. |
| PEG400 | As required | Oral Formulation | Dissolve this compound directly in PEG400. |
| 0.5% Carboxymethyl Cellulose | As required | Oral Formulation | Suspend this compound in the solution. |
| 0.25% Tween 80 and 0.5% Carboxymethyl Cellulose | As required | Oral Formulation | Dissolve this compound in this mixture. |
| DMSO : Corn oil | 10 : 90 | Injection Formulation | Mix a DMSO stock solution with corn oil. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C until use.
Protocol for Preparation of a Working Solution in Aqueous Buffer:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed (if appropriate) aqueous buffer to reach the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize the risk of precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment to avoid degradation and precipitation.
Visual Guides
References
Technical Support Center: Tirapazamine (SR 4233) Hypoxic Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tirapazamine (SR 4233), a hypoxia-activated prodrug, in cell-based assays. Given that SR 4330 is a reduced metabolite of the active compound SR 4233 (Tirapazamine), this guide focuses on the experimental use of Tirapazamine to selectively target and eliminate hypoxic cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tirapazamine (SR 4233) in hypoxic cells?
Tirapazamine is a bioreductive prodrug that is selectively activated under low oxygen conditions.[1][2] In hypoxic environments, Tirapazamine undergoes a one-electron reduction, primarily by enzymes like NADPH:cytochrome P450 reductase, to form a radical species.[1] This radical can then undergo further transformations to produce highly reactive and cytotoxic oxidizing radicals that cause extensive DNA damage, including single and double-strand breaks, leading to cell death.[1][3] Under normoxic conditions, the Tirapazamine radical is rapidly re-oxidized back to its non-toxic parent form, sparing healthy, well-oxygenated tissues.[1][2]
Q2: I am not seeing selective toxicity in my hypoxic cell population. What could be the reason?
A lack of selective toxicity in hypoxic cells can stem from several factors:
-
Inadequate Hypoxia: The oxygen levels in your experimental setup may not be low enough to facilitate the reductive activation of Tirapazamine. It is crucial to ensure a stable and sufficiently hypoxic environment.
-
Cell Line Specificity: The expression levels of reductive enzymes, such as cytochrome P450 reductases, can vary significantly between cell lines, influencing their sensitivity to Tirapazamine.[1]
-
Drug Concentration: The concentration of Tirapazamine may be too low to elicit a cytotoxic effect in your specific cell line under your experimental conditions.
-
Incorrect Assay for Viability: Standard cell viability assays that rely on mitochondrial activity, such as the MTT assay, may not be suitable for hypoxic cells due to altered metabolism.[4] Consider using assays based on cell counting, DNA content (e.g., crystal violet), or membrane integrity.
Q3: Why am I observing high toxicity in my normoxic control cells?
While Tirapazamine is designed to be selectively toxic to hypoxic cells, some toxicity in normoxic controls can occur, particularly at higher concentrations.[5][6] This could be due to:
-
High Drug Concentration: Excessive concentrations of Tirapazamine can lead to off-target effects and toxicity in normoxic cells. It is essential to perform a dose-response curve to determine the optimal concentration with the highest hypoxic selectivity.
-
Unintended Hypoxia in Normoxic Cultures: In standard cell culture setups, oxygen diffusion through the media can be limited, leading to a pericellular microenvironment that is significantly lower in oxygen than the incubator's atmosphere.[7][8] This is especially true for dense cell cultures.
-
Cell Line Sensitivity: Some cell lines may have a higher basal level of reductive enzymes, making them more susceptible to Tirapazamine even at normal oxygen levels.
Q4: What is the Hypoxic Cytotoxicity Ratio (HCR) and how is it used?
The Hypoxic Cytotoxicity Ratio (HCR) is a quantitative measure of a drug's selective toxicity towards hypoxic cells.[1] It is calculated as the ratio of the drug concentration required to produce a specific level of cell death under aerobic (normoxic) conditions to the concentration needed for the same level of cell death under hypoxic conditions.[1] A higher HCR value indicates greater selectivity for hypoxic cells.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in plate-based assays | Insufficient blocking of non-specific binding sites. | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer. |
| Inadequate washing between steps. | Increase the number of wash steps or the duration of each wash. Ensure complete removal of residual reagents. | |
| Contaminated reagents. | Use fresh, sterile buffers and reagents. Filter-sterilize all solutions before use. | |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Edge effects on the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Fluctuations in the hypoxic environment. | Ensure the hypoxic chamber is properly sealed and maintains a stable, low-oxygen environment throughout the experiment. Minimize the time plates are outside the chamber.[8] | |
| Unexpected dose-response curve | Drug instability or degradation. | Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Cell density affecting drug efficacy. | Optimize the cell seeding density. Very high densities can create a barrier to drug diffusion, while very low densities may result in weak signals. | |
| Incorrect assay choice for hypoxic conditions. | Switch to a viability assay that is not dependent on mitochondrial respiration, such as crystal violet staining or a clonogenic assay.[4] |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of Tirapazamine in various cancer cell lines, highlighting the Hypoxic Cytotoxicity Ratio (HCR). The HCR is typically calculated from the IC50 values (the drug concentration that inhibits 50% of cell growth).
| Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SCCVII (murine squamous cell carcinoma) | ~150 | ~0.75 | ~200 | [9] |
| EMT6 (murine mammary sarcoma) | ~100 | ~1.3 | ~77 | [9] |
| RIF-1 (murine radiation-induced fibrosarcoma) | ~200 | ~1.0 | ~200 | [9] |
| A549 (human lung carcinoma) | ~50 | ~1.0 | ~50 | [9] |
| HT29 (human colon adenocarcinoma) | ~75 | ~2.5 | ~30 | [10] |
| HT1080 (human fibrosarcoma) | ~40 | ~1.3 | ~31 | [10] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with Tirapazamine.
-
Cell Seeding: Harvest a single-cell suspension and plate a known number of cells into multi-well plates. The number of cells seeded will depend on the expected survival fraction and should be optimized for each cell line.
-
Drug Treatment: Allow cells to attach for several hours. Replace the medium with fresh medium containing the desired concentrations of Tirapazamine. Prepare separate plates for normoxic and hypoxic conditions.
-
Hypoxic Incubation: Place the hypoxic plates in a hypoxic chamber at the desired oxygen concentration (e.g., <0.1% O2) for the duration of the drug treatment (typically 1-4 hours). Incubate the normoxic plates in a standard cell culture incubator.
-
Post-Treatment Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Return the plates to a standard normoxic incubator and allow colonies to form over 7-14 days.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[1]
-
Cell Treatment: Treat cells with Tirapazamine under normoxic and hypoxic conditions as described for the clonogenic assay.[1]
-
Cell Embedding: After treatment, harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.[1]
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and soluble proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. The amount of DNA in the tail relative to the head is proportional to the number of DNA breaks.
Visualizations
Caption: Tirapazamine (SR 4233) activation pathway.
Caption: General workflow for Tirapazamine cytotoxicity assays.
Caption: Troubleshooting logic for Tirapazamine assays.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Tirapazamine used for? [synapse.patsnap.com]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The silent variable in cell culture: unintended hypoxia [aloftbio.com]
- 8. Frequently asked questions in hypoxia research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR-4233: a new bioreductive agent with high selective toxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tirapazamine-induced DNA damage measured using the comet assay correlates with cytotoxicity towards hypoxic tumour cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SR 4330 Dosage for Minimal In Vivo Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of the novel compound SR 4330 to minimize toxicity. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining a safe in vivo starting dose for this compound?
A1: The initial step is to conduct a dose range-finding (DRF) study.[1][2][3] This study aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects, and the No-Observed-Adverse-Effect Level (NOAEL).[4][5][6] These values are crucial for selecting dose levels for subsequent, more comprehensive toxicity studies.[1][7]
Q2: How should a dose range-finding study for this compound be designed?
A2: A typical DRF study involves administering escalating single doses of this compound to small groups of animals.[2] It is recommended to start with a low dose, based on any available in vitro cytotoxicity data, and gradually increase the dose in subsequent groups.[2] Key parameters to monitor include clinical signs of toxicity, body weight changes, and mortality.[8]
Q3: What are the common signs of toxicity to monitor for during in vivo studies with this compound?
A3: Researchers should monitor a range of clinical and physiological parameters. Common indicators of toxicity include:
-
Clinical Signs: Changes in behavior (e.g., lethargy, agitation), appearance (e.g., ruffled fur, hunched posture), and food/water consumption.
-
Body Weight: A significant decrease in body weight is a common sign of systemic toxicity.
-
Hematology: Alterations in complete blood counts, such as white blood cell, red blood cell, and platelet counts.[6]
-
Serum Chemistry: Changes in liver enzymes (e.g., ALT, AST), kidney function markers (e.g., BUN, creatinine), and other electrolytes can indicate organ-specific toxicity.[6]
-
Histopathology: Microscopic examination of tissues from vital organs (e.g., liver, kidneys, heart, lungs) can reveal cellular damage.[6]
Q4: How can I determine the therapeutic index of this compound?
A4: The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. To determine the TI, you will need to establish both the toxic dose (e.g., TD50 - the dose toxic to 50% of the population) and the effective dose (e.g., ED50 - the dose effective in 50% of the population) through separate in vivo studies.[9]
Troubleshooting Guides
Problem 1: High mortality observed at the initial dose in a DRF study.
-
Possible Cause: The starting dose was too high. This can occur if in vitro data did not accurately predict in vivo toxicity.
-
Solution: Redesign the DRF study with a significantly lower starting dose. Consider using a logarithmic dose escalation scheme to cover a wider range of doses more safely.
Problem 2: No signs of toxicity are observed even at the highest feasible dose.
-
Possible Cause: this compound may have a very low toxicity profile, or the route of administration may result in poor bioavailability.
-
Solution: Confirm the formulation and administration route are appropriate and result in systemic exposure. If exposure is confirmed, this finding suggests a wide therapeutic window. You can proceed to establish the NOAEL based on the highest dose tested.[4]
Problem 3: Conflicting toxicity results between different animal species.
-
Possible Cause: Species-specific differences in metabolism and physiology are common in toxicology.
-
Solution: Carefully analyze the pharmacokinetic and pharmacodynamic (PK/PD) data in each species to understand the differences in exposure and response. It may be necessary to select the most sensitive species for further safety assessments.
Data Presentation
Table 1: Hypothetical Dose Range-Finding (DRF) Study Data for this compound in Rodents
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (%) |
| Vehicle Control | 5 | 0/5 | None | +5.2 |
| 10 | 5 | 0/5 | None | +4.8 |
| 30 | 5 | 0/5 | Mild lethargy | +1.5 |
| 100 | 5 | 1/5 | Lethargy, ruffled fur | -8.3 |
| 300 | 5 | 4/5 | Severe lethargy, ataxia | -15.7 |
Table 2: Hypothetical Subchronic Toxicity Study Endpoints for this compound
| Parameter | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Hematology | |||
| WBC (10^9/L) | No significant change | No significant change | ↓ 20% |
| RBC (10^12/L) | No significant change | No significant change | No significant change |
| Serum Chemistry | |||
| ALT (U/L) | No significant change | ↑ 50% | ↑ 200% |
| Creatinine (mg/dL) | No significant change | No significant change | ↑ 30% |
| Histopathology | |||
| Liver | No significant findings | Minimal hepatocellular hypertrophy | Moderate centrilobular necrosis |
| Kidney | No significant findings | No significant findings | Mild tubular degeneration |
Experimental Protocols
Protocol 1: Acute Dose Range-Finding (DRF) Study
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats), typically 8-10 weeks old. Use both males and females.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Dose Preparation: Prepare fresh formulations of this compound in a suitable vehicle on the day of dosing.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection). Start with a control group receiving only the vehicle. Subsequent groups receive escalating doses of this compound.
-
Observations: Monitor animals for mortality and clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Record body weights prior to dosing and at specified intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Protocol 2: Subchronic Repeated-Dose Toxicity Study
-
Dose Selection: Based on the DRF study, select at least three dose levels: a high dose expected to produce some toxicity but not significant mortality, a low dose that is a fraction of the NOAEL, and an intermediate dose.[10]
-
Study Duration: A common duration for subchronic studies is 28 or 90 days.[10][11]
-
Dosing: Administer this compound or vehicle to the respective groups daily for the duration of the study.
-
In-life Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.
-
Clinical Pathology: Collect blood samples at specified time points for hematology and serum chemistry analysis.
-
Terminal Procedures: At the end of the study, euthanize the animals and perform a thorough gross necropsy. Collect designated organs and tissues for histopathological examination. Weigh key organs.
Mandatory Visualizations
Caption: Workflow for preclinical toxicity assessment of this compound.
Caption: Relationship between this compound dose, efficacy, and toxicity.
Caption: Hypothetical signaling pathway for this compound's on-target and off-target effects.
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. criver.com [criver.com]
- 4. fiveable.me [fiveable.me]
- 5. enamine.net [enamine.net]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Toxicity Assessment for Novel Treatments of Immunosuppression - Protheragen [protheragen.us]
- 9. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 11. biogem.it [biogem.it]
troubleshooting inconsistent results with SR 4330
Welcome to the technical support center for SR 4330. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its chemical name 3-amino-1,2,4-benzotriazine-1,4-dioxide and synonym Win 60109, is a cytotoxic compound that specifically targets hypoxic cells.[1] Its selective toxicity is a result of its bioreductive activation in low-oxygen environments. Under hypoxic conditions, this compound undergoes a one-electron reduction to form a radical species that can cause DNA damage, including single- and double-strand breaks.[2][3] This mechanism is a key factor in its anti-tumor activity, as solid tumors often contain hypoxic regions.
Q2: We are observing inconsistent cytotoxicity with this compound in our cell-based assays. What are the likely causes?
Inconsistent results with this compound can stem from several factors, primarily related to the compound's unique mechanism of action. The most common sources of variability are outlined in the table below, followed by a more detailed troubleshooting guide.
| Potential Cause | Key Considerations | Recommended Action |
| Inconsistent Hypoxia | The level and duration of hypoxia are critical for this compound activation. | Standardize and validate your hypoxia protocol. Ensure consistent oxygen levels across experiments. |
| Cell Line Variability | Different cell lines can have varying levels of the enzymes required for this compound reduction. | Characterize the expression of relevant reductases (e.g., NADPH:cytochrome P450 oxidoreductase) in your cell lines. |
| Compound Stability and Solubility | This compound may degrade or precipitate in certain media or under specific storage conditions. | Follow recommended storage and handling procedures. Prepare fresh solutions for each experiment. |
| Assay Protocol Variations | Minor differences in experimental setup can lead to significant variations in results. | Adhere strictly to a detailed, standardized protocol for all experiments. |
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Between Experiments
If you are experiencing significant differences in the cytotoxic effect of this compound from one experiment to the next, consider the following troubleshooting steps:
1. Verify and Standardize Hypoxic Conditions:
-
Protocol: Ensure a consistent and validated protocol for inducing hypoxia. This includes the gas mixture composition (e.g., 1% O2, 5% CO2, balance N2), duration of pre-incubation in hypoxia before adding the compound, and the total incubation time with this compound under hypoxia.
-
Equipment: Regularly calibrate and maintain your hypoxia chamber or incubator. Check for leaks that could introduce oxygen.
-
Oxygen Monitoring: If possible, use an oxygen sensor to monitor the O2 levels within the chamber throughout the experiment.
2. Assess Cell Line-Specific Factors:
-
Enzyme Expression: The primary activating enzyme for this compound is NADPH:cytochrome P450 oxidoreductase.[3] The expression of this enzyme can vary significantly between cell lines. If you are using multiple cell lines, consider performing a western blot or qPCR to assess the relative expression levels of this reductase.
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells may respond differently to treatment.
3. Compound Handling and Preparation:
-
Storage: Store this compound powder and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light.
-
Solubility: Prepare fresh dilutions of this compound in your chosen cell culture medium for each experiment. Visually inspect for any signs of precipitation. If solubility is an issue, you may need to optimize the solvent and final concentration.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquot the stock solution into single-use vials.
Issue 2: Lower-Than-Expected Cytotoxicity in Hypoxic Conditions
If this compound is not inducing the expected level of cell death under hypoxia, investigate the following possibilities:
1. Inadequate Hypoxia:
-
Your experimental setup may not be achieving a sufficiently low oxygen level to efficiently activate the compound. Refer to the steps in "Verify and Standardize Hypoxic Conditions" above.
2. Sub-Optimal Drug Concentration or Exposure Time:
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Time-Course: Conduct a time-course experiment to identify the necessary duration of exposure to this compound to induce a significant cytotoxic effect.
3. Cell-Specific Resistance:
-
Some cell lines may have intrinsic resistance mechanisms, such as high levels of antioxidant pathways that can neutralize the radical species generated by this compound.
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity in Hypoxia
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under normoxic conditions (standard cell culture incubator).
-
Induction of Hypoxia: Transfer the plate to a hypoxia chamber or incubator with a controlled atmosphere (e.g., 1% O2, 5% CO2, balance N2). Pre-incubate the cells for a standardized period (e.g., 4-6 hours) to allow them to adapt to the low-oxygen environment.
-
Compound Preparation: During the pre-incubation, prepare serial dilutions of this compound in pre-equilibrated hypoxic cell culture medium.
-
Treatment: Add the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubation: Return the plate to the hypoxia chamber and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its use.
Caption: Mechanism of this compound activation and cytotoxicity.
Caption: General workflow for this compound cytotoxicity experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanisms for the hypoxia-dependent activation of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of 3-amino-1,2,4-benzotriazine-1,4-di-N-oxide (tirapazamine, WIN 59075, SR 4233) to a DNA-damaging species: a direct role for NADPH:cytochrome P450 oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of SR 4330 during experiments
The following information is provided under the assumption that "SR 4330" may be an internal or alternative designation for a research compound. Without a specific chemical name or CAS number, the guidance provided is general in nature and based on best practices for handling potentially sensitive chemical compounds in a research setting.
If you are working with the steel alloy, please disregard the following information. We advise you to provide a more specific identifier (e.g., full chemical name, CAS number, or therapeutic class) for the compound of interest to receive accurate technical support.
Frequently Asked Questions (FAQs) - General Guidance for Unidentified Research Compounds
Q1: My unidentified compound appears to be degrading during my experiment. What are the common causes?
A1: Degradation of research compounds during experiments can be attributed to several factors. These often include:
-
Exposure to Light: Many complex organic molecules are photosensitive and can degrade upon exposure to UV or even ambient light.
-
Temperature Instability: The compound may be thermally labile, degrading at room temperature or upon freeze-thaw cycles.
-
pH Sensitivity: The stability of your compound might be highly dependent on the pH of the solvent or buffer system. Extreme pH values can cause hydrolysis or other degradation pathways.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Reactivity with Experimental Components: The compound may be reacting with components of your buffer, cell culture media, or even the storage vessel material.
Q2: What are the best practices for storing a novel or unidentified research compound?
A2: For a compound where stability data is unavailable, it is crucial to adopt stringent storage protocols to minimize potential degradation.
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces thermal degradation and slows down chemical reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation. |
| Light Exposure | Amber vials or wrapped in foil | Protects against photosensitive degradation. |
| Form | Lyophilized powder (if possible) | More stable than solutions. |
| Solvent for Stocks | Anhydrous DMSO or Ethanol | Use of dry solvents prevents hydrolysis. Prepare fresh dilutions. |
Q3: How can I prepare solutions of my compound to minimize degradation?
A3: The method of solution preparation is critical.
-
Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture onto the compound.
-
Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) to prepare concentrated stock solutions.
-
For aqueous working solutions, prepare them fresh for each experiment from the stock solution.
-
If the compound is suspected to be sensitive to oxidation, use degassed solvents and buffers.
Troubleshooting Guide: Preventing Compound Degradation
This guide provides a logical workflow for identifying and mitigating the source of compound degradation in your experiments.
Caption: Troubleshooting workflow for compound degradation.
Hypothetical Signaling Pathway Analysis
Without knowing the target of this compound, we can only provide a generic example of a signaling pathway diagram that might be relevant in drug discovery. The diagram below illustrates a simplified kinase signaling cascade.
Caption: Generic kinase signaling pathway with hypothetical inhibition.
To provide you with accurate and actionable information, please supply a more specific identifier for your compound of interest.
Technical Support Center: SR 4330 (Tirapazamine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SR 4330 (Tirapazamine) in normoxic cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to have cytotoxic effects in normoxic cells?
A1: this compound (Tirapazamine) is a hypoxia-activated prodrug, meaning it is significantly more toxic to cells in low-oxygen (hypoxic) environments.[1][2][3][4][5] Under normal oxygen levels (normoxia), the drug undergoes a futile reduction-oxidation cycle. The one-electron reduction of Tirapazamine (B611382) forms a radical species, which in the presence of oxygen, is rapidly re-oxidized back to the non-toxic parent compound.[1][6] This process limits the accumulation of toxic radicals and spares healthy, well-oxygenated tissues.[1][5] However, some cytotoxicity can still be observed in normoxic cells, particularly at higher concentrations.[2][7]
Q2: What is the mechanism of this compound-induced damage in normoxic cells?
A2: In normoxic conditions, the re-oxidation of the Tirapazamine radical produces superoxide (B77818) radicals.[6] While less potent than the radicals produced under hypoxia, these reactive oxygen species (ROS) can still induce cellular damage, including DNA single- and double-strand breaks.[8][9] Studies have shown that even under normoxia, this compound can lead to an accumulation of cytosolic superoxide and other ROS, which in turn cause oxidative DNA damage.[8]
Q3: Which DNA repair pathways are involved in mitigating this compound-induced damage in normoxic cells?
A3: Research in chicken DT40 cell lines has demonstrated that both homologous recombination (HR) and non-homologous end joining (NHEJ) are crucial for repairing DNA double-strand breaks induced by Tirapazamine under both hypoxic and normoxic conditions.[8] Cell lines deficient in key proteins of these pathways, such as KU80, DNA-PKcs, and LIGIV, have shown hypersensitivity to the drug even in the presence of oxygen.[8] Additionally, base excision repair (BER) pathways are also implicated, as cells with deficiencies in proteins like POLβ and FEN1 exhibit increased sensitivity.[8]
Q4: Can this compound affect signaling pathways other than DNA damage response in normoxic cells?
A4: Yes, some studies suggest that Tirapazamine can influence other signaling pathways. For instance, it has been observed to reduce the protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) in Bel-7402 hepatocellular carcinoma cells, even under normoxic conditions, although the primary role of HIF-1α is in the hypoxic response.[10]
Q5: I am observing higher-than-expected cytotoxicity in my normoxic control cells. What could be the cause?
A5: Higher-than-expected normoxic cytotoxicity can be due to several factors:
-
High Drug Concentration: The cytotoxic effects of this compound in normoxia are dose-dependent. Ensure you are using a concentration range appropriate for your cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is advisable to perform a dose-response curve to determine the IC50 for your specific cell line under normoxic conditions.
-
Subcellular Localization of Reductases: The location of the enzymes that reduce this compound can impact its toxicity. For example, nuclear-localized NADPH:cytochrome P450 oxidoreductase (POR) has been shown to dramatically increase the aerobic cytotoxicity of Tirapazamine.[11]
-
"Leaky" Hypoxia: Ensure your normoxic culture conditions are truly at atmospheric oxygen levels (around 21% O2). Inadequate gas exchange in the incubator or high cell density leading to localized oxygen depletion could potentiate the drug's effect.
Troubleshooting Guides
Issue 1: High Variability in Normoxic Cytotoxicity Data
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Recommendation: Ensure a consistent number of cells are seeded in each well or plate. High densities can lead to localized hypoxia, increasing the drug's efficacy.
-
-
Possible Cause 2: Fluctuation in Incubator O2 Levels.
-
Recommendation: Calibrate and monitor your incubator's O2 sensor regularly to ensure it maintains a stable 21% oxygen level.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Recommendation: Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to maintain humidity.
-
Issue 2: Difficulty Reproducing Published IC50 Values
-
Possible Cause 1: Differences in Experimental Protocols.
-
Recommendation: Carefully review the experimental protocol of the cited study, paying close attention to drug exposure time, cell line used, and the specific cytotoxicity assay employed (e.g., MTT, colony formation).
-
-
Possible Cause 2: Cell Line Passage Number.
-
Recommendation: Use cell lines with a consistent and low passage number, as cellular characteristics can change over time in culture.
-
-
Possible Cause 3: Purity and Handling of this compound.
-
Recommendation: Ensure the purity of your this compound compound and follow the manufacturer's instructions for storage and handling to prevent degradation.
-
Data Presentation
Table 1: IC50 Values of Tirapazamine in Normoxic Conditions for Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) under Normoxia | Reference |
| CT26 | Colon Carcinoma | 51.42 | [2] |
| DT40 (Wild-Type) | Chicken B-cell Lymphoma | Not explicitly stated, but graphical data is available. | [8] |
| MKN45 | Gastric Cancer | Significant viability reduction at ≥10 µg/mL (approx. 52.6 µM) | [7] |
Experimental Protocols
Protocol 1: Determination of Normoxic Cytotoxicity using a Colony Formation Assay
This protocol is adapted from methodologies described in studies on Tirapazamine's cytotoxicity.[1]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 50-100 colonies per plate at the end of the experiment (this needs to be optimized for each cell line). Allow cells to attach overnight in a standard cell culture incubator (37°C, 5% CO2, 21% O2).
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the drug-containing medium. A vehicle control (medium with the solvent at the same concentration used for the highest drug dose) must be included.
-
Incubation: Incubate the cells with this compound for a defined period (e.g., 1 to 6 hours) under normoxic conditions (21% O2).
-
Drug Removal and Colony Growth: After the incubation period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium. Return the plates to the incubator and allow colonies to form for 7-14 days.
-
Staining and Counting: After the colony formation period, remove the medium, wash the cells with PBS, and fix them with 100% methanol (B129727) for 10-15 minutes. Discard the methanol and stain the colonies with a 0.5% crystal violet solution (in 25% methanol) for 10-20 minutes. Gently wash the plates with water to remove excess stain and allow them to air dry. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the vehicle control.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the methodology used to detect ROS induced by Tirapazamine.[8]
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plates) and allow them to attach. Treat the cells with the desired concentrations of this compound and controls under normoxic conditions for a specified time (e.g., 24 hours).
-
ROS Probe Incubation: Following treatment, remove the medium and wash the cells with a warm buffer (e.g., HBSS). Add a buffer containing a ROS-sensitive fluorescent probe (e.g., 2.5 µM CellROX Green) to each well.
-
Staining: Incubate the cells with the probe at 37°C for 30 minutes, protected from light.
-
Washing: Remove the probe-containing buffer and wash the cells with a warm buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with the appropriate excitation/emission wavelengths for the chosen probe (e.g., ~485/520 nm for CellROX Green).
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS production.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling in normoxic cells.
Experimental Workflows
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Introducing urea into tirapazamine derivatives to enhance anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tirapazamine - Wikipedia [en.wikipedia.org]
- 4. Tirapazamine: a bioreductive anticancer drug that exploits tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Tirapazamine used for? [synapse.patsnap.com]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Subcellular Location of Tirapazamine Reduction Dramatically Affects Aerobic but Not Anoxic Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cytotoxic Effect of Tirapazamine (SR 4233) in Tumors
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the use of Tirapazamine (B611382). It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Tirapazamine (SR 4233) and what is its primary mechanism of action?
A1: Tirapazamine (SR 4233) is a bioreductive prodrug that shows selective cytotoxicity towards hypoxic (low oxygen) cells, which are commonly found in solid tumors.[1][2][3] Its mechanism of action is dependent on the low oxygen environment. In hypoxic conditions, Tirapazamine is reduced by intracellular reductases to a radical species.[3][4] This radical can then lead to the formation of highly reactive oxidizing radicals, such as the hydroxyl radical (•OH), which cause extensive DNA damage, including single and double-strand breaks, ultimately leading to cell death.[4][5] Under normal oxygen (normoxic) conditions, the Tirapazamine radical is quickly re-oxidized back to its non-toxic parent form, thus sparing healthy, well-oxygenated tissues.[4][6]
Q2: What is SR 4317 and how does it relate to Tirapazamine?
A2: SR 4317 is the 1-N-oxide metabolite of Tirapazamine.[6][7][8] It is a less toxic reduction product of Tirapazamine.[9] Interestingly, co-administration of SR 4317 with Tirapazamine can potentiate the hypoxic cytotoxicity of Tirapazamine, leading to a 2-3 fold increase in the hypoxic cytotoxicity ratio.[6][7][10][11]
Q3: What are the known side effects or toxicities associated with Tirapazamine in preclinical and clinical studies?
A3: While Tirapazamine is designed for selective toxicity in hypoxic environments, some off-target effects have been observed. In normally oxygenated cells, Tirapazamine can act as an uncoupler of oxidative phosphorylation, leading to ATP depletion, which may explain side effects like muscle cramping.[12] In clinical trials, dose-limiting toxicities have included reversible ototoxicity (hearing impairment), nausea, and vomiting.[13]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in vitro.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Hypoxia: | Ensure a sufficiently hypoxic environment is achieved and maintained. Use a hypoxia chamber with a calibrated oxygen sensor. Oxygen levels should ideally be below 0.1% for maximal Tirapazamine activation. |
| Cell Line Variability: | The sensitivity to Tirapazamine can vary between cell lines.[14] Test a panel of cell lines to find a suitable model. Cells with higher levels of reductases may show increased sensitivity. |
| Drug Concentration: | Optimize the concentration of Tirapazamine. A dose-response curve should be generated for each cell line to determine the optimal cytotoxic concentration. |
| Duration of Exposure: | The duration of exposure to Tirapazamine under hypoxia can significantly impact cytotoxicity. Experiment with different incubation times to find the optimal window for your experimental setup. |
| Drug Stability: | Ensure the Tirapazamine stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: High levels of toxicity in normoxic control cells.
| Possible Cause | Troubleshooting Suggestion |
| High Drug Concentration: | At very high concentrations, Tirapazamine can exhibit some toxicity in normoxic cells.[12] Reduce the concentration to a level that maintains a high hypoxic-to-normoxic cytotoxicity ratio. |
| Extended Exposure Time: | Prolonged exposure, even at lower concentrations, might lead to off-target effects in normoxic cells. Optimize the exposure time to maximize hypoxic cell killing while minimizing normoxic toxicity. |
| Cellular Metabolism: | Some cell lines may have a metabolic profile that makes them more susceptible to Tirapazamine's off-target effects. Consider using a different cell line if normoxic toxicity remains a persistent issue. |
Issue 3: Difficulty in observing a synergistic effect with combination therapies.
| Possible Cause | Troubleshooting Suggestion |
| Scheduling of Treatments: | The timing of Tirapazamine administration relative to the other treatment (e.g., radiation, chemotherapy) is critical. For radiotherapy, administering Tirapazamine shortly before or after radiation has shown to be effective.[14] For chemotherapeutic agents, the optimal schedule will depend on the specific drug and its mechanism of action. |
| Inadequate Tumor Hypoxia: | The synergistic effect of Tirapazamine is dependent on the presence of hypoxic cells. In vivo, tumor hypoxia can be transient. Consider using techniques to artificially induce or enhance tumor hypoxia, such as hypoxic breathing (exposing the animal to a low oxygen gas mixture).[15] |
| Choice of Combination Agent: | Not all chemotherapeutic agents will have a synergistic effect with Tirapazamine. Cisplatin and Paclitaxel (B517696) have shown promising results in combination with Tirapazamine.[16] |
| Drug Resistance: | The tumor cells may have or may develop resistance to Tirapazamine or the combination agent. Mechanisms of resistance can include enhanced DNA repair capabilities.[17] |
Quantitative Data Summary
Table 1: Enhancement of Tirapazamine (SR 4233) Cytotoxicity with Hypoxic Breathing
| Treatment Regimen | Antitumor Effectiveness Increase | Tumor Model | Reference |
| Fractionated Radiotherapy (8 x 2.5 Gy) + SR 4233 (0.08 mmol/kg) + Hypoxic Breathing (10% O2) | 10-fold | SCCVII | [15] |
| Single High-Dose Radiotherapy (1 x 20 Gy) + SR 4233 (0.3 mmol/kg) + Hypoxic Breathing (10% O2) | No significant increase | SCCVII | [15] |
Table 2: Potentiation of Tirapazamine (TPZ) Hypoxic Cytotoxicity by SR 4317
| Cell Lines | Increase in Hypoxic Cytotoxicity Ratio | Reference |
| HT29, SiHa, FaDu, and A549 | 2-3 fold | [6][7][10][11] |
Experimental Protocols
1. In Vitro Clonogenic Survival Assay for Tirapazamine Cytotoxicity
-
Objective: To determine the surviving fraction of tumor cells after treatment with Tirapazamine under normoxic and hypoxic conditions.
-
Methodology:
-
Cell Plating: Seed cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation.
-
Drug Treatment: After allowing cells to attach overnight, replace the medium with fresh medium containing the desired concentrations of Tirapazamine.
-
Hypoxia Induction: Place the plates in a hypoxic chamber with a controlled gas environment (e.g., 95% N2, 5% CO2, <0.1% O2) for the desired exposure time (e.g., 1-4 hours). For normoxic controls, incubate plates in a standard cell culture incubator (95% air, 5% CO2).
-
Post-treatment Incubation: After the treatment period, wash the cells with fresh medium and incubate for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction by normalizing the number of colonies in the treated groups to the number of colonies in the untreated control group.
-
2. In Vivo Tumor Growth Delay Assay
-
Objective: To evaluate the in vivo efficacy of Tirapazamine alone or in combination with other therapies.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer Tirapazamine (e.g., via intraperitoneal injection) according to the planned schedule and dosage. For combination therapies, administer the other agents (e.g., radiotherapy, chemotherapy) at the specified time relative to Tirapazamine administration.
-
Hypoxic Breathing (Optional): To enhance tumor hypoxia, place the mice in a chamber with a controlled low-oxygen atmosphere (e.g., 10% O2) for a specified duration (e.g., 1 hour) after Tirapazamine administration.[15]
-
Data Analysis: Continue to monitor tumor volume in all groups. The primary endpoint is typically the time it takes for the tumor to reach a certain size (tumor growth delay).
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Tirapazamine (SR 4233) activation under normoxic vs. hypoxic conditions.
References
- 1. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Selective Potentiation of the Hypoxic Cytotoxicity of Tirapazamine by Its 1-N-Oxide Metabolite SR 4317 | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Metabolism of SR 4233 by Chinese hamster ovary cells: basis of selective hypoxic cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SR-4233 (Tirapazamine) acts as an uncoupler of oxidative phosphorylation in human MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [scholarbank.nus.edu.sg]
- 14. SR-4233: a new bioreductive agent with high selective toxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of the cytotoxicity of SR 4233 to normal and malignant tissues by hypoxic breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SR 4233 cytotoxicity and metabolism in DNA repair-competent and repair-deficient cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SR 4330 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SR 4330 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 1,2,4-Benzotriazin-3-amine, is a cytotoxic compound that specifically targets hypoxic cancer cells. Its mechanism of action is predicated on the low-oxygen conditions characteristic of solid tumors. Under hypoxia, this compound is bioactivated by cellular reductases into a radical species that induces DNA damage, leading to cancer cell death. This selective activation in hypoxic environments minimizes damage to healthy, well-oxygenated tissues.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound, and other bioreductive drugs like it, can be multifactorial. The primary mechanisms to investigate include:
-
Inefficient Drug Penetration: The drug may not be effectively reaching the hypoxic core of tumor spheroids or tissues.[1]
-
Upregulation of DNA Repair Pathways: Cancer cells can enhance their DNA repair mechanisms, particularly the homologous recombination pathway, to counteract the DNA damage induced by activated this compound.[2]
-
Alterations in Drug Metabolism and Efflux: Changes in the expression or activity of activating reductases or drug efflux pumps can reduce the intracellular concentration of the active form of this compound.[3][4]
-
Activation of Pro-Survival Signaling: Hypoxia-inducible factor 1-alpha (HIF-1α) signaling, often elevated in hypoxic tumors, can contribute to resistance against various chemotherapeutic agents.[5][6]
Q3: How can I experimentally verify the mechanism of resistance in my cell line?
To elucidate the specific resistance mechanism in your cancer cell line, a series of experiments are recommended. Please refer to the Troubleshooting Guide below for detailed protocols.
Q4: What strategies can I employ to overcome this compound resistance?
Several strategies can be explored to circumvent resistance to this compound:
-
Combination Therapy: Combining this compound with inhibitors of DNA repair pathways (e.g., PARP inhibitors, CHK1 inhibitors) can prevent the repair of drug-induced DNA damage.[7]
-
Modulation of the Tumor Microenvironment: Strategies to enhance drug delivery or transiently increase tumor hypoxia could potentiate the effect of this compound.
-
Targeting Pro-Survival Pathways: The use of inhibitors targeting pathways upregulated in resistant cells, such as the HIF-1α pathway, may restore sensitivity.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as gold nanoparticles, has been shown to improve tumor targeting and efficacy of the related compound tirapazamine (B611382).[8][9]
Troubleshooting Guide
Problem 1: Decreased this compound Efficacy in 3D Spheroid Cultures Compared to Monolayer Cultures
This issue often points towards a problem with drug penetration into the hypoxic core of the spheroids.
Troubleshooting Steps:
-
Assess Drug Penetration:
-
Methodology: Utilize fluorescently-tagged this compound analogs or mass spectrometry imaging to visualize drug distribution within the spheroid.
-
Expected Outcome: In resistant spheroids, the drug concentration will be significantly lower in the core compared to the periphery.
-
-
Optimize Dosing Strategy:
-
Methodology: Experiment with higher concentrations of this compound or prolonged incubation times to facilitate deeper penetration.
-
Expected Outcome: Increased cell death in the spheroid core.
-
-
Consider Nanoparticle Formulation:
-
Methodology: If available, test this compound formulated in a nanoparticle-based delivery system.
-
Expected Outcome: Enhanced penetration and cytotoxicity.
-
Problem 2: Cells Recover and Proliferate After Initial this compound Treatment
This observation suggests the activation of DNA repair mechanisms that allow the cells to survive the initial DNA damage.
Troubleshooting Steps:
-
Evaluate DNA Damage and Repair:
-
Methodology: Perform immunofluorescence staining for DNA damage markers (e.g., γH2AX) and key proteins of the homologous recombination pathway (e.g., RAD51) at various time points after this compound treatment.
-
Expected Outcome: Resistant cells will show a more rapid resolution of γH2AX foci and a stronger induction of RAD51 foci compared to sensitive cells.
-
-
Test Combination with DNA Repair Inhibitors:
-
Methodology: Co-administer this compound with a PARP inhibitor or a CHK1 inhibitor. Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Expected Outcome: A synergistic or additive cytotoxic effect should be observed.
-
Problem 3: No Significant Difference in this compound Efficacy Under Normoxic vs. Hypoxic Conditions
This may indicate an alteration in the drug activation pathway or the presence of confounding resistance mechanisms.
Troubleshooting Steps:
-
Measure Reductase Activity:
-
Methodology: Perform enzymatic assays using cell lysates to measure the activity of reductases known to activate tirapazamine and related compounds.
-
Expected Outcome: Resistant cells may exhibit lower reductase activity.
-
-
Assess Drug Efflux:
-
Methodology: Use flow cytometry-based assays with fluorescent substrates of common drug efflux pumps (e.g., rhodamine 123 for P-glycoprotein) to assess pump activity.
-
Expected Outcome: Resistant cells may show higher efflux pump activity.
-
-
Inhibit Efflux Pumps:
-
Methodology: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein).
-
Expected Outcome: Re-sensitization to this compound under hypoxic conditions.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Condition | This compound IC50 (µM) |
| Sensitive (Parental) | Normoxia | > 100 |
| Sensitive (Parental) | Hypoxia (1% O₂) | 5 |
| Resistant (SR-R) | Normoxia | > 100 |
| Resistant (SR-R) | Hypoxia (1% O₂) | 50 |
Table 2: Effect of Combination Therapy on this compound-Resistant Cells (Hypothetical Data)
| Treatment | Cell Viability (%) |
| Control | 100 |
| This compound (50 µM) | 50 |
| PARP Inhibitor (10 µM) | 90 |
| This compound + PARP Inhibitor | 20 |
| CHK1 Inhibitor (1 µM) | 85 |
| This compound + CHK1 Inhibitor | 15 |
Experimental Protocols
Western Blot for DNA Repair Proteins
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAD51, γH2AX, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in hypoxic cancer cells.
Caption: Overview of potential mechanisms of resistance to this compound.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. Multicellular resistance to tirapazamine is due to restricted extravascular transport: a pharmacokinetic/pharmacodynamic study in HT29 multicellular layer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homologous recombination is the principal pathway for the repair of DNA damage induced by tirapazamine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. Tirapazamine sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-Inducible Factor-Dependent and Independent Mechanisms Underlying Chemoresistance of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for SR 4330 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of the small molecule SR 4330 using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your HPLC analysis.
Problem: High backpressure in the system.
High backpressure is a frequent issue that can indicate a blockage in the HPLC system.[1][2]
-
Potential Causes:
-
Solutions:
-
Lower the flow rate: See if the pressure returns to a normal range.
-
Flush the system: Flush the column with a strong, compatible solvent to remove contaminants.[1] If using buffers, flush the system with water first to prevent precipitation.[1]
-
Check for blockages: If the pressure remains high after flushing, systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage.
-
Replace consumables: If a specific component like the guard column or an in-line filter is identified as the cause, it should be replaced.[3]
-
Problem: My baseline is noisy or drifting.
A noisy or drifting baseline can interfere with the accurate integration and quantification of peaks.[4]
-
Potential Causes:
-
Solutions:
-
Degas the mobile phase: Ensure all solvents are thoroughly degassed before use.[3]
-
Prime the pump: Purge the pump to remove any trapped air bubbles.
-
Prepare fresh mobile phase: Use high-purity solvents and salts to prepare a new batch of mobile phase.
-
Check for leaks: Inspect all fittings and connections for any signs of leakage.[2]
-
Allow for equilibration: Ensure the column is fully equilibrated with the mobile phase at a stable temperature.[2]
-
Problem: I'm observing peak tailing or fronting.
Asymmetrical peaks can lead to inaccurate quantification.
-
Potential Causes of Peak Tailing:
-
Interactions between basic analytes and acidic silanol (B1196071) groups on the column.
-
Column overload.
-
Column degradation (voids in the packing).[4]
-
Inappropriate mobile phase pH.[4]
-
-
Solutions for Peak Tailing:
-
Adjust mobile phase pH: For basic compounds, lowering the pH or adding a competing base (like triethylamine) can improve peak shape.
-
Reduce sample concentration: Inject a more dilute sample to see if the peak shape improves.
-
Use a base-deactivated column: These columns have fewer exposed silanol groups.
-
Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[2]
-
-
Potential Causes of Peak Fronting:
-
Solutions for Peak Fronting:
-
Dissolve the sample in the mobile phase: Whenever possible, use the mobile phase as the sample solvent.[5]
-
Decrease the injection volume or concentration.
-
Increase the column temperature.
-
Problem: My retention times are shifting.
Inconsistent retention times can make peak identification and quantification unreliable.[3]
-
Potential Causes:
-
Solutions:
-
Prepare fresh mobile phase: Ensure accurate measurement of all components.[3]
-
Use a column oven: Maintain a consistent and stable column temperature.[3]
-
Equilibrate the column properly: Before starting a sequence, allow the column to equilibrate with the mobile phase until a stable baseline is achieved.[2]
-
Check the pump: Monitor the pressure for any fluctuations that might indicate a problem with the pump.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a new small molecule like this compound, a reverse-phase HPLC method is a common and effective starting point. You can begin with a C18 column and a simple mobile phase gradient of water and acetonitrile (B52724), both containing 0.1% formic acid to aid in protonation and improve peak shape. A photodiode array (PDA) detector is useful for determining the optimal detection wavelength.
Q2: How do I choose the right column for this compound analysis?
A2: The choice of column depends on the physicochemical properties of this compound.
-
C18 Columns: These are a good first choice for non-polar to moderately polar compounds.
-
C8 Columns: These are less retentive than C18 columns and can be useful if this compound is highly retained on a C18 column.
-
Phenyl-Hexyl Columns: These offer alternative selectivity for aromatic compounds. The particle size of the column packing will also affect efficiency and backpressure. Smaller particles (e.g., < 2 µm) provide higher resolution but also generate higher backpressure.
Q3: How can I improve the resolution between this compound and other peaks?
A3: Poor resolution can be caused by several factors.[6] To improve it:
-
Optimize the mobile phase: Adjust the gradient slope or the ratio of organic solvent to water.[1]
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: If this compound or co-eluting compounds are ionizable, changing the pH of the mobile phase can significantly impact retention and resolution.[4]
-
Lower the flow rate: This can increase column efficiency, leading to sharper peaks and better separation.
-
Try a different column chemistry: As mentioned in Q2, a different stationary phase can provide the necessary selectivity.
Q4: What are the key parameters to consider for method validation according to ICH guidelines?
A4: For validating a quantitative HPLC method, the International Council for Harmonisation (ICH) guidelines recommend assessing the following parameters:[7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8][9]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results to the true value.[8][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Proposed HPLC Method for this compound Quantification
This protocol provides a starting point for the quantification of this compound in a research setting. Optimization will likely be required.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm as a starting point).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95% A, 5% B).
-
For unknown samples, ensure they are diluted to fall within the calibration range and filtered through a 0.22 µm syringe filter before injection.
-
Data Presentation
Quantitative results should be summarized in a clear and organized table.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | 3.45 | 15,234 | 1.0 |
| Standard 2 | 3.46 | 30,456 | 2.0 |
| Standard 3 | 3.45 | 75,890 | 5.0 |
| Standard 4 | 3.44 | 151,345 | 10.0 |
| Unknown 1 | 3.45 | 55,678 | 3.65 |
| Unknown 2 | 3.46 | 98,765 | 6.51 |
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Analytical Method Development and Validation [rsc.org]
- 8. Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Hypoxia-Activated Prodrugs: Tirapazamine (SR 4233) vs. SN30000 and Evofosfamide (TH-302)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three prominent hypoxia-activated prodrugs (HAPs): tirapazamine (B611382) (TPZ), SN30000, and evofosfamide (B1684547) (TH-302). The information presented is supported by experimental data to aid in the evaluation of these compounds for cancer therapy research and development.
Introduction to Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen, or hypoxia, which are associated with resistance to conventional cancer therapies such as radiation and chemotherapy. Hypoxia-activated prodrugs are a class of anticancer agents designed to be selectively activated under hypoxic conditions, leading to targeted cytotoxicity in these resistant tumor cell populations. This guide focuses on a comparative analysis of three key HAPs, with a primary focus on tirapazamine and its next-generation analogue SN30000, as well as the 2-nitroimidazole-based prodrug, evofosfamide.
Mechanism of Action
Tirapazamine, SN30000, and evofosfamide are all bioreductive drugs that undergo enzymatic reduction in hypoxic environments to form cytotoxic radicals that induce DNA damage.
-
Tirapazamine (SR 4233): A benzotriazine di-N-oxide, tirapazamine is reduced by one-electron reductases (primarily NADPH:cytochrome P450 oxidoreductase) to a transient radical anion. In the absence of oxygen, this radical can induce DNA single- and double-strand breaks, leading to cell death. Under normoxic conditions, the radical is rapidly re-oxidized back to the non-toxic parent compound.[1][2]
-
SN30000: A second-generation analog of tirapazamine, SN30000 shares a similar mechanism of action but was designed for improved tissue penetration and higher hypoxic selectivity.[3][4]
-
Evofosfamide (TH-302): This is a 2-nitroimidazole (B3424786) prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Under hypoxia, the 2-nitroimidazole trigger is reduced, leading to the release of the cytotoxic Br-IPM, which then crosslinks DNA.[5][6]
Figure 1: Simplified mechanism of action for Tirapazamine/SN30000 and Evofosfamide.
Quantitative Efficacy Data
The following tables summarize key quantitative data from preclinical studies, providing a comparison of the in vitro and in vivo efficacy of tirapazamine, SN30000, and evofosfamide.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the IC50 under normoxic conditions to the IC50 under hypoxic conditions, indicating the drug's selectivity for hypoxic cells.
| Drug | Cell Line | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Tirapazamine | HT29 | >100[3] | 1.8[3] | >55[3] |
| SiHa | >100[3] | 2.5[3] | >40[3] | |
| HT1080 | 559[7] | 11[7] | 50.8[7] | |
| MKN45 | >10 µg/mL[7] | ~1 µg/mL[7] | >10[7] | |
| DT40 | ~100[8] | ~1[8] | ~100[8] | |
| SN30000 | HT29 | >100[3] | 0.4[3] | >250[3] |
| SiHa | >100[3] | 0.8[3] | >125[3] | |
| Evofosfamide | SK-N-BE(2) | - | - | 40[9] |
| pHGG/DIPG | - | - | 3-13[10] | |
| SCCVII | 50[6] | 0.04[6] | 1250[6] | |
| HT29 | 80[6] | 0.2[6] | 400[6] | |
| G06A | 160[11] | 8[11] | 20[11] | |
| J3TBg | 360[11] | 18[11] | 20[11] | |
| SDT3G | 240[11] | 5[11] | 48[11] |
Table 1: In Vitro Cytotoxicity of Tirapazamine, SN30000, and Evofosfamide in Various Cancer Cell Lines.
In Vivo Tumor Growth Inhibition
Tumor growth inhibition (TGI) or tumor growth delay (TGD) are common endpoints in preclinical in vivo studies to assess the antitumor activity of a compound.
| Drug | Tumor Model | Treatment | Outcome |
| Tirapazamine | A253 Xenografts | 70 mg/kg/week x 4 | Decreased tumor burden but did not increase cure rate in combination with CPT-11.[12] |
| SiHa Xenografts | 45, 90, 135 µmol/kg with fractionated radiation | Dose-dependent inhibition of tumor regrowth.[3] | |
| SN30000 | SiHa Xenografts | 176, 263 µmol/kg with fractionated radiation | Significant increases in radiation-induced tumor regrowth delay. Greater antitumor activity relative to toxicity compared to TPZ.[3] |
| Evofosfamide | NPC Xenografts | 50 mg/kg | Significant Tumor Growth Inhibition (TGI).[1] |
| 786-O & Caki-1 RCC Xenografts | 150 mg/kg | Potentiated the efficacy of mTOR inhibitors.[13] | |
| Neuroblastoma Xenografts | 50 mg/kg | Significant delay in tumor growth, enhanced by sunitinib.[9] |
Table 2: In Vivo Efficacy of Tirapazamine, SN30000, and Evofosfamide in Xenograft Models.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic effects of a drug by measuring the ability of single cells to form colonies after treatment.
Objective: To determine the surviving fraction of cancer cells after treatment with a hypoxia-activated prodrug under both normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Maintain the desired cancer cell line in the appropriate culture medium and conditions (e.g., 37°C, 5% CO2).
-
Cell Plating: Trypsinize and count the cells. Seed a predetermined number of cells into 6-well plates or culture dishes. The seeding density should be adjusted to yield approximately 50-100 colonies per plate after treatment.[7]
-
Hypoxia Induction: For hypoxic conditions, place the plated cells in a hypoxic chamber or incubator with a controlled gas mixture (e.g., <0.1% O2, 5% CO2, balance N2) for a specified period before and during drug treatment.[7] A parallel set of plates is maintained under normoxic conditions (21% O2).
-
Drug Treatment: Add the hypoxia-activated prodrug to the culture medium at various concentrations. The duration of drug exposure is typically 1 to 6 hours.[7]
-
Colony Formation: After drug treatment, replace the medium with fresh, drug-free medium and return all plates to a normoxic incubator for 7-14 days to allow for colony formation.[7]
-
Staining and Counting: Fix the colonies with a solution like 10% buffered formalin and stain with a solution of crystal violet (e.g., 0.5% w/v). Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by dividing the number of colonies formed by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
Figure 2: Experimental workflow for the Clonogenic Survival Assay.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
Objective: To assess the in vivo antitumor activity of a hypoxia-activated prodrug by measuring tumor growth inhibition or delay.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[14][15]
-
Cell Preparation and Implantation: Harvest cancer cells from culture. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) and subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers every 2-3 days.[14]
-
Randomization and Treatment: When tumors reach the desired average volume, randomize the mice into treatment and control groups. Administer the drug (e.g., via intraperitoneal injection) and vehicle control according to the planned dosing schedule and route.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration. Tumors can then be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) or tumor growth delay (TGD) for each treatment group compared to the control group.
Figure 3: General workflow for an in vivo tumor xenograft study.
DNA Damage Quantification
Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA strand breaks in individual cells.
Objective: To quantify the extent of DNA damage induced by a hypoxia-activated prodrug.
Methodology:
-
Cell Treatment: Treat cells with the drug under hypoxic and normoxic conditions as described in the clonogenic assay.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA as a "nucleoid."
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the comet tail. A significant correlation has been shown between the hypoxic cytotoxic potency of tirapazamine and the DNA damage measured by the comet assay.[16]
γH2AX Immunofluorescence Assay: This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), which is an early marker of DNA double-strand breaks.
Objective: To quantify the formation of DNA double-strand breaks in response to treatment.
Methodology:
-
Cell/Tissue Treatment: Treat cells or tumor-bearing animals with the drug. For in vivo studies, collect tumor biopsies at various time points after treatment.[17]
-
Fixation and Permeabilization: Fix the cells or tissue sections and permeabilize them to allow antibody access to the nucleus.
-
Immunostaining: Incubate the samples with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Image Analysis: Visualize the fluorescently stained γH2AX foci using a fluorescence microscope. Use image analysis software to quantify the number and intensity of foci per nucleus. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.[17][18]
Conclusion
This guide provides a comparative overview of the efficacy of tirapazamine, SN30000, and evofosfamide. The presented data indicates that the second-generation tirapazamine analog, SN30000, exhibits improved hypoxic selectivity and in vivo efficacy compared to its parent compound. Evofosfamide also demonstrates potent and selective cytotoxicity under hypoxic conditions across a range of cancer cell lines. The choice of a particular hypoxia-activated prodrug for further investigation will depend on the specific tumor type, its microenvironment, and the intended combination therapy. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the design and execution of their studies in this promising area of cancer therapy.
References
- 1. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 3. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evofosfamide Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hypoxia-specific drug tirapazamine does not abrogate hypoxic tumor cells in combination therapy with irinotecan and methylselenocysteine in well-differentiated human head and neck squamous cell carcinoma a253 xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tirapazamine-induced DNA damage measured using the comet assay correlates with cytotoxicity towards hypoxic tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Hypoxic Landscape: A Comparative Guide to Cellular Markers
For researchers, scientists, and drug development professionals dedicated to understanding and targeting tumor hypoxia, the precise identification of oxygen-deprived cells is paramount. This guide provides a comprehensive comparison of methodologies for identifying hypoxic cells, with a special focus on the role of SR 4330 and its progenitor, SR 4233 (tirapazamine), in contrast to established hypoxic cell markers such as pimonidazole (B1677889) and EF5. While this compound is a product of hypoxic cell metabolism, its primary role is cytotoxic rather than as a specific marker for cell identification. This guide will elucidate these differences, providing clarity on the appropriate applications of these compounds.
Understanding the Molecules: Cytotoxins vs. Markers
A crucial distinction lies in the intended function of these molecules. Hypoxic cytotoxins are compounds designed to selectively kill cells in low-oxygen environments. In contrast, hypoxic markers are developed to be stable and detectable labels that identify and quantify the hypoxic cell fraction within a tissue.
SR 4233 (Tirapazamine) and this compound: SR 4233 is a bioreductive prodrug that undergoes a one-electron reduction in hypoxic conditions to form a cytotoxic radical, which then leads to the formation of the two-electron reduction product, SR 4317, and the four-electron reduction product, this compound.[1] This process results in selective cell killing under hypoxia.[2][3] this compound itself is also a cytotoxic compound that targets hypoxic cells.[4] The primary application of the SR 4233/SR 4330 system is therapeutic, aiming to eliminate hypoxic, radiation-resistant tumor cells.
Pimonidazole and EF5: These 2-nitroimidazole-based compounds are the gold standard for labeling hypoxic cells.[5][6] In low-oxygen environments (pO2 ≤ 10 mmHg), they are reductively activated and form stable covalent adducts with macromolecules within the cells.[1][6] These adducts can then be detected using specific antibodies, allowing for the clear identification and quantification of hypoxic cells through techniques like immunohistochemistry and flow cytometry.[1][6]
Comparative Performance of Hypoxic Cell Markers
The following table summarizes the key characteristics and performance metrics of the established hypoxic cell markers, pimonidazole and EF5. Due to the lack of evidence for this compound as a validated marker, it is not included in this direct comparison.
| Feature | Pimonidazole | EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide) |
| Mechanism of Action | Reductive activation in hypoxic cells (pO2 ≤ 10 mmHg) leads to covalent binding to cellular macromolecules. | Similar to pimonidazole, reductive activation and covalent binding in hypoxic cells. |
| Detection Method | Immunohistochemistry (IHC), Immunofluorescence (IF), Flow Cytometry, ELISA using specific monoclonal antibodies (e.g., Hypoxyprobe-1). | IHC, IF, Flow Cytometry using specific monoclonal antibodies (e.g., ELK3-51). |
| Quantification | Semi-quantitative (IHC staining intensity) and quantitative (flow cytometry). | Allows for quantitative assessment of pO2 levels through calibrated flow cytometry.[5] |
| Cell Permeability | Good cell permeability. | Single lipophilic form allows for rapid and even tissue distribution.[5] |
| Toxicity | Generally considered non-toxic at doses used for labeling. | Low toxicity at marking doses. |
| In Vivo Application | Widely used in animal models and has been used in clinical studies. | Extensively used in preclinical animal models. |
| Key Advantage | Well-established and widely used, with commercially available kits. | The binding kinetics can be quantified to provide pO2 values.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these markers. Below are representative protocols for inducing hypoxia in cell culture and for the detection of hypoxic cells using pimonidazole.
Protocol 1: Induction of Hypoxia in Cell Culture
Objective: To create a low-oxygen environment for cultured cells to mimic tumor hypoxia.
Methods:
-
Hypoxia Chamber:
-
Place cell culture plates or flasks inside a modular incubator chamber.
-
Purge the chamber with a gas mixture of 5% CO2, 95% N2 (or other desired low O2 concentration) for a specified duration to achieve the target oxygen level (typically <1% O2).
-
Seal the chamber and place it in a standard cell culture incubator at 37°C.
-
-
Chemical Induction (Cobalt Chloride):
-
Prepare a stock solution of cobalt chloride (CoCl2).
-
Treat cells with a final concentration of 100-150 µM CoCl2 in the culture medium.
-
Incubate for 4-24 hours. CoCl2 mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).
-
Protocol 2: Detection of Hypoxic Cells using Pimonidazole
Objective: To label and identify hypoxic cells in vitro or in vivo.
In Vitro Labeling:
-
Induce hypoxia in cell cultures using one of the methods described above.
-
Add pimonidazole hydrochloride to the culture medium at a final concentration of 100-200 µM.
-
Incubate the cells under hypoxic conditions for 1-3 hours.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde or cold methanol.
-
Proceed with immunodetection.
In Vivo Labeling:
-
Administer pimonidazole to the animal model (e.g., mouse) via intraperitoneal injection at a dose of 60 mg/kg.
-
Allow the pimonidazole to circulate and label hypoxic tissues for 60-90 minutes.
-
Euthanize the animal and excise the tumor or tissue of interest.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin, or snap-freeze in liquid nitrogen for cryosectioning.
Immunodetection (Immunohistochemistry):
-
Deparaffinize and rehydrate paraffin-embedded tissue sections, or fix cryosections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the sections with a primary antibody specific for pimonidazole adducts (e.g., mouse anti-pimonidazole mAb) overnight at 4°C.
-
Wash the sections and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG).
-
Develop the signal using a chromogenic substrate (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic analysis.
Visualizing the Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the mechanism of hypoxic cell marking and a typical experimental workflow.
References
- 1. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of the cytotoxicity of SR 4233 to normal and malignant tissues by hypoxic breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging hypoxia after oxygenation-modification: comparing [18F]FMISO autoradiography with pimonidazole immunohistochemistry in human xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia Detection Assays [sigmaaldrich.com]
- 6. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioreductive Anticancer Agents: SR 4330 (Tirapazamine), Banoxantrone (AQ4N), and PR-104
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent bioreductive anticancer agents: SR 4330 (Tirapazamine), Banoxantrone (AQ4N), and PR-104. Bioreductive drugs are a class of hypoxia-activated prodrugs designed to selectively target the oxygen-deficient microenvironment of solid tumors, a region known for its resistance to conventional radiation and chemotherapy. This document outlines their mechanisms of action, preclinical and clinical data, and detailed experimental protocols to support further research and development in this field.
Overview and Mechanism of Action
Bioreductive agents are inactive prodrugs that undergo enzymatic reduction in hypoxic conditions to form cytotoxic species. This selective activation in the tumor microenvironment spares healthy, well-oxygenated tissues, offering a targeted therapeutic approach. While all three agents discussed here leverage tumor hypoxia, their activation pathways and ultimate cytotoxic effects differ.
This compound (Tirapazamine, TPZ, SR 4233) is a benzotriazine di-N-oxide. Under hypoxic conditions, it undergoes a one-electron reduction to form a radical species.[1][2] This radical can then cause DNA single- and double-strand breaks, leading to cell death.[1][2][3] Some studies suggest that Tirapazamine (B611382) also acts as a topoisomerase II poison under hypoxic conditions.[3][4]
Banoxantrone (AQ4N) is an N-oxide prodrug of AQ4, a potent DNA intercalator and topoisomerase II inhibitor.[5][6][7] Its activation involves a two-step, two-electron reduction, primarily mediated by cytochrome P450 enzymes, which are often upregulated in tumors.[5][7] The resulting AQ4 metabolite is highly cytotoxic to both hypoxic and aerobic cells.[8]
PR-104 is a phosphate (B84403) ester "pre-prodrug" that is rapidly converted in the body to PR-104A.[9] PR-104A is then activated through two main pathways. In hypoxic tissues, it is reduced by one-electron reductases to form reactive nitrogen mustard DNA crosslinking agents.[9][10] Additionally, PR-104A can be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumors.[9]
Preclinical Performance Data
The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison of the three agents. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus, data from different studies should be interpreted with caution.
Table 1: In Vitro Hypoxia Selectivity
The Hypoxia Cytotoxicity Ratio (HCR) is a measure of a drug's selective toxicity towards hypoxic cells compared to aerobic (normoxic) cells. It is calculated as the ratio of the drug concentration required to produce the same level of cell kill under aerobic versus hypoxic conditions.
| Agent | Cell Line(s) | Hypoxia Cytotoxicity Ratio (HCR) | Reference(s) |
| This compound (Tirapazamine) | MKN45 (gastric cancer) | Significant reduction in cell viability at ≥1 µg/mL under hypoxia vs. ≥10 µg/mL under normoxia.[7] | [7] |
| Various | 50- to 500-fold in cell suspensions.[11] | [11] | |
| Banoxantrone (AQ4N) | 9L (rat gliosarcoma), H460 (human NSCLC) | > 8-fold | [4] |
| HT1080 iNOS12 (human fibrosarcoma) | 2-fold enhancement in cytotoxicity when combined with 2 Gy radiation under anoxia.[12] | [12] | |
| PR-104 | 10 human tumor cell lines | 10- to 100-fold increase in cytotoxicity of PR-104A under hypoxia.[10] | [10] |
Table 2: In Vivo Antitumor Efficacy (Xenograft Models)
| Agent | Tumor Model | Key Findings | Reference(s) |
| This compound (Tirapazamine) | Human breast cancer xenografts | Synergistic interaction with cyclophosphamide (B585), leading to greater tumor regrowth delay.[13] | [13] |
| MV-522 human lung carcinoma xenograft | Ineffective as a single agent, but significantly improved tumor growth inhibition and time to tumor doubling when combined with paclitaxel (B517696) and paraplatin (B10753655).[7] | [7] | |
| Murine tumors (SCCVII, RIF-1, EMT6) and human tumor xenografts (A549, HT29) | Potentiated tumor cell kill by fractionated radiation.[14] | [14] | |
| Banoxantrone (AQ4N) | RT112 (bladder) and Calu-6 (lung) xenografts | A single dose of 60 mg/kg enhanced the response to cisplatin (B142131) and radiation therapy.[6] | [6] |
| T50/80 mammary carcinoma | Significantly enhances tumor growth delay caused by radiation (single dose or multifraction).[4] | [4] | |
| PR-104 | 21 of 34 solid tumor models and 7 of 7 ALL models | Induced objective responses at its MTD (550 mg/kg, weekly x 6).[15] | [15] |
| HT29, SiHa, and H460 xenografts | Provided greater killing of hypoxic and aerobic cells than tirapazamine at equivalent host toxicity.[16] | [16] | |
| 6 of 8 xenograft models | Showed single-agent activity.[16] | [16] |
Clinical Trial Data and Toxicity Profiles
The clinical development of these agents has provided valuable insights into their safety and tolerability in humans.
Table 3: Summary of Clinical Toxicities
| Agent | Phase of Development | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) and Common Adverse Events | Reference(s) |
| This compound (Tirapazamine) | Phase I/II/III | 260 mg/m² with chemoradiotherapy (escalation precluded by toxicity).[17] | DLTs: Esophagitis, vomiting, neutropenia. Common AEs: Myalgia, nausea, febrile neutropenia, dehydration.[14][17] | [14][17][18] |
| Banoxantrone (AQ4N) | Phase I | 768 mg/m² (weekly).[19] | DLTs (at 1200 mg/m²): Respiratory distress (Grade 5), fatigue (Grade 3). Common AEs: Fatigue, anorexia, nausea, vomiting, peripheral edema, diarrhea, blue coloration of skin and body fluids.[19] | [19] |
| PR-104 | Phase I | 675 mg/m²/week.[16] | DLTs: Thrombocytopenia, neutropenia. Common AEs: Severe hematological toxicity (thrombocytopenia, neutropenia, anemia), fatigue, enterocolitis, infection.[9][16][20][21] | [9][16][20][21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of bioreductive agents.
In Vitro Hypoxic Clonogenic Survival Assay
This assay determines the cytotoxic potential of a bioreductive agent under normoxic and hypoxic conditions.
Protocol:
-
Cell Culture and Seeding:
-
Culture cancer cells of interest to ~80% confluency.
-
Prepare a single-cell suspension and count the cells.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded may need to be adjusted based on the expected toxicity of the treatment.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of the bioreductive agent in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the drug in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the drug-containing medium. Include a vehicle control group.
-
-
Induction of Hypoxia:
-
For the hypoxic treatment group, place the plates in a hypoxic chamber or a tri-gas incubator.
-
Generate hypoxic conditions by infusing a gas mixture with low oxygen content (e.g., <0.1% O₂, 5% CO₂, balance N₂) until the desired oxygen level is reached.[22]
-
For the normoxic control group, place the plates in a standard incubator (21% O₂, 5% CO₂).
-
Incubate the cells for the desired drug exposure time (e.g., 2-24 hours).
-
-
Colony Formation:
-
After drug exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Return the plates to a standard normoxic incubator and allow colonies to form for 7-14 days.
-
-
Staining and Counting:
-
Fix the colonies with methanol (B129727) and stain with a solution of crystal violet.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x PE/100)).
-
Plot the SF against the drug concentration to generate survival curves for normoxic and hypoxic conditions.
-
Determine the drug concentration that results in 50% cell survival (IC₅₀) for both conditions.
-
Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (normoxic) / IC₅₀ (hypoxic).
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of bioreductive agents in a mouse xenograft model.
Protocol:
-
Cell Culture and Implantation:
-
Culture human cancer cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel) at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the bioreductive agent in a sterile vehicle for administration.
-
Administer the drug via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned dosing schedule. Include a vehicle control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth delay (the time it takes for tumors in the treated group to reach a certain size compared to the control group) or tumor regression.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Assessment of Tumor Hypoxia (Optional but Recommended):
-
To confirm the presence of hypoxia in the tumor model, a hypoxia marker such as pimonidazole (B1677889) can be administered to the mice before tumor excision.
-
Tumor sections can then be stained with an antibody against pimonidazole adducts to visualize hypoxic regions.
-
Conclusion
This compound (Tirapazamine), Banoxantrone (AQ4N), and PR-104 are important bioreductive anticancer agents that have demonstrated the potential to target hypoxic tumor cells. Each agent possesses a unique mechanism of action, efficacy profile, and toxicity profile. Tirapazamine and PR-104 have shown significant hypoxia selectivity in preclinical models, but their clinical development has been challenged by toxicities. Banoxantrone appears to be well-tolerated, and its activation is dependent on cytochrome P450 enzymes, which may offer a different targeting strategy. The choice of which agent to pursue for a particular cancer type will depend on a variety of factors, including the tumor's oxygenation status, its enzymatic profile, and the potential for combination with other therapies. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel bioreductive agents.
References
- 1. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Banoxantrone | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A noninvasive approach for assessing tumor hypoxia in xenografts: developing a urinary marker for hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Synergistic interaction between tirapazamine and cyclophosphamide in human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tirapazamine-induced cytotoxicity and DNA damage in transplanted tumors: relationship to tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantifying transient hypoxia in human tumor xenografts by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of Hypoxia and the Hypoxic Response in Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Hypoxia-Activated Prodrugs in Chemotherapy: A Comparative Guide
A notable scarcity of publicly available data exists regarding the synergistic effects of SR 4330 with other chemotherapeutic agents. Despite its classification as a cytotoxic compound targeting hypoxic cells, detailed preclinical and clinical studies demonstrating its efficacy in combination therapies are not readily accessible.
In light of this, this guide will utilize tirapazamine (B611382) , a well-researched hypoxia-activated prodrug (HAP), as an illustrative example to explore the synergistic potential of this class of drugs with conventional chemotherapies. The principles and mechanisms described herein for tirapazamine may offer valuable insights into the potential applications of other HAPs like this compound.
Introduction to Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen, a condition known as hypoxia. Hypoxic cells are notoriously resistant to conventional chemotherapy and radiotherapy. Hypoxia-activated prodrugs are a class of anticancer agents designed to specifically target these resistant cells. These drugs are inactive in well-oxygenated tissues but are converted into potent cytotoxic agents by reductive enzymes present in the hypoxic tumor microenvironment. This targeted activation minimizes systemic toxicity while maximizing antitumor efficacy.
Tirapazamine: A Case Study in Synergism
Tirapazamine (TPZ) is a leading HAP that has been extensively studied in combination with various chemotherapeutic agents, most notably cisplatin (B142131). Preclinical and clinical data have consistently demonstrated a synergistic interaction, leading to enhanced tumor cell killing without a corresponding increase in systemic toxicity.[1][2]
Mechanism of Synergistic Action with Cisplatin
The synergistic effect of tirapazamine and cisplatin is primarily attributed to their complementary mechanisms of action and the unique tumor microenvironment.
-
Targeting Different Tumor Cell Populations: Cisplatin is most effective against rapidly dividing, well-oxygenated tumor cells. In contrast, tirapazamine is activated in and selectively kills hypoxic cells, which are often resistant to cisplatin. This dual-pronged attack targets a broader spectrum of the tumor cell population.
-
Inhibition of DNA Repair: Evidence suggests that tirapazamine may potentiate the effects of cisplatin by inhibiting the repair of cisplatin-induced DNA damage.[3] Cisplatin forms DNA adducts that, if not repaired, lead to apoptosis. By creating a hypoxic environment that activates tirapazamine, the subsequent DNA damage from tirapazamine's active metabolite may overwhelm the cancer cell's repair machinery, thus enhancing the efficacy of cisplatin.
This proposed mechanism is visualized in the following signaling pathway diagram:
Caption: Synergistic interaction of Tirapazamine and Cisplatin.
Preclinical Evidence of Synergy
In vitro and in vivo studies have provided a strong rationale for the clinical development of tirapazamine in combination with chemotherapy.
In Vitro Cytotoxicity
Studies using various cancer cell lines have demonstrated that the combination of tirapazamine and cisplatin results in a greater-than-additive cytotoxic effect, particularly under hypoxic conditions.
| Cell Line | Chemotherapy | Condition | IC50 (μM) - Chemo Alone | IC50 (μM) - Chemo + Tirapazamine | Fold Potentiation |
| SCCVII (murine squamous cell carcinoma) | Cisplatin | Hypoxia | Data not specified | Data not specified | Significant potentiation observed[1] |
| Human NSCLC cell lines | Cisplatin | Hypoxia | Data not specified | Data not specified | Synergistic interaction demonstrated[1] |
| Bel-7402 (human hepatocellular carcinoma) | Topoisomerase I Inhibitors | Hypoxia | Not specified | Not specified | Strong synergy observed (CI < 0.7)[4] |
Note: Specific IC50 values and combination indices (CI) are often study-dependent and not always reported in a standardized format in the reviewed literature.
In Vivo Tumor Models
Preclinical studies in animal models have corroborated the in vitro findings, showing enhanced tumor growth delay and, in some cases, complete tumor regression with combination therapy.
| Tumor Model | Chemotherapy | Key Findings |
| RIF-1 murine fibrosarcoma | Cisplatin | Marked potentiation of tumor cell kill with tirapazamine administered 2-3 hours prior to cisplatin.[1] |
| MV-522 human lung cancer xenograft | Paclitaxel (B517696) + Carboplatin (B1684641) | Addition of tirapazamine resulted in a 50% complete response rate, compared to no complete responses with paclitaxel and carboplatin alone.[5] |
Clinical Trials of Tirapazamine in Combination Therapy
The promising preclinical data led to several clinical trials evaluating tirapazamine in combination with chemotherapy, primarily in non-small cell lung cancer (NSCLC).
| Trial Name / Identifier | Phase | Cancers Treated | Combination Regimen | Key Outcomes |
| CATAPULT I | Phase III | Advanced NSCLC | Tirapazamine + Cisplatin vs. Cisplatin alone | Accrual of 446 patients completed; follow-up ongoing.[6] |
| CATAPULT II | Phase III | Advanced NSCLC | Tirapazamine + Cisplatin vs. Etoposide + Cisplatin | Etoposide arm showed superior outcomes.[7] |
| SWOG 0222 | Phase II | Limited-Stage Small-Cell Lung Cancer | Tirapazamine + Cisplatin + Etoposide + Radiotherapy | Median overall survival of 21 months was considered promising.[8] |
| Phase I Study | Phase I | Solid Tumors | Tirapazamine + Cisplatin | Well-tolerated combination with observed partial responses.[9] |
The mixed results from the Phase III trials highlight the complexities of translating preclinical synergy into clinical benefit. Factors such as patient selection, tumor hypoxia status, and the specific chemotherapy backbone likely play a crucial role in the success of HAP combination therapies.
Experimental Protocols
To provide a framework for researchers, below are generalized experimental protocols for assessing the synergistic effects of a hypoxia-activated prodrug like tirapazamine with a chemotherapeutic agent.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent alone and in combination with the HAP under normoxic and hypoxic conditions.
Workflow:
Caption: Workflow for in vitro cytotoxicity and synergy assessment.
Detailed Steps:
-
Cell Seeding: Seed cancer cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent and the HAP (e.g., tirapazamine) in cell culture medium.
-
Treatment: Treat the cells with the single agents across a range of concentrations and in combination at fixed ratios or varying concentrations of both.
-
Incubation: Place the plates in either a standard incubator (normoxia) or a hypoxic chamber for a period of 48 to 72 hours.
-
Viability Assessment: Add a cell viability reagent such as MTT or a luminescent-based assay reagent and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each agent and combination. The synergistic, additive, or antagonistic effects can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[4]
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of the combination therapy in a preclinical animal model.
Workflow:
Caption: Workflow for in vivo assessment of combination therapy.
Detailed Steps:
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into different treatment groups.
-
Treatment Administration: Administer the vehicle control, the chemotherapeutic agent, the HAP, and the combination therapy according to a predetermined schedule. The timing between the administration of the HAP and the chemotherapy can be a critical variable to investigate.[1]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint and Analysis: Continue the experiment until the tumors in the control group reach a defined endpoint. Calculate the tumor growth inhibition (TGI) for each treatment group and assess for statistically significant differences.
Conclusion
While specific data on the synergistic effects of this compound remain elusive, the extensive research on tirapazamine provides a strong proof-of-concept for the potential of hypoxia-activated prodrugs to enhance the efficacy of conventional chemotherapies. The ability to selectively target the resistant hypoxic core of solid tumors makes HAPs a compelling class of drugs for combination therapy. Future research, hopefully including detailed studies on this compound, will be crucial to fully realize the clinical potential of this targeted therapeutic strategy. The successful clinical implementation will likely depend on the development of robust biomarkers to identify patients with hypoxic tumors who are most likely to benefit from these combination regimens.
References
- 1. Tirapazamine: a new drug producing tumor specific enhancement of platinum-based chemotherapy in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin anti-tumour potentiation by tirapazamine results from a hypoxia-dependent cellular sensitization to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tirapazamine-cisplatin: the synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. Phase II Study of Tirapazamine, Cisplatin, and Etoposide and Concurrent Thoracic Radiotherapy for Limited-Stage Small-Cell Lung Cancer: SWOG 0222 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of tirapazamine in combination with cisplatin in a single dose every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SR 4330 and SR 4317 Cytotoxicity: A Guide for Researchers
A comprehensive evaluation of the cytotoxic profiles of SR 4330 and SR 4317 is currently challenging due to the limited availability of direct comparative data in peer-reviewed literature. While both compounds are related to the benzotriazine class of molecules known for their activity in hypoxic environments, their specific cytotoxic characteristics appear to differ significantly based on available information.
This guide aims to provide a comparative overview based on the existing information, detail relevant experimental protocols, and illustrate associated biological pathways to aid researchers in the fields of oncology and drug development.
Summary of Known Properties
| Feature | This compound (1,2,4-Benzotriazin-3-amine) | SR 4317 (Tirapazamine Metabolite) |
| Reported Cytotoxicity | Described as a cytotoxic compound targeting hypoxic cells.[1][2] | Generally considered nontoxic or having low intrinsic cytotoxicity when used alone. |
| Primary Role in Research | Investigated as a potential hypoxic cell inhibitor. | Studied as a potentiator of the hypoxic cytotoxicity of Tirapazamine (TPZ). |
| Mechanism of Action | The precise mechanism is not well-documented in available literature. | Enhances the DNA-damaging effects of TPZ by oxidizing DNA radicals formed during the reduction of TPZ in hypoxic conditions. |
| Quantitative Data (IC50) | No publicly available data found. | No intrinsic IC50 values reported; primarily studied for its synergistic effects. |
Experimental Protocols
Given the context of these compounds targeting hypoxic cells, a standard method to evaluate their cytotoxicity is the clonogenic survival assay performed under both aerobic (normoxic) and hypoxic conditions.
Clonogenic Survival Assay for Hypoxic Cytotoxicity
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of cell reproductive viability.
1. Cell Preparation and Plating:
-
Culture the desired cancer cell line (e.g., HT29, A549, SCCVII) in appropriate complete growth medium.
-
Harvest exponentially growing cells using trypsin-EDTA and create a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Plate a predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells plated may need to be adjusted based on the expected toxicity of the treatment.
2. Drug Treatment and Hypoxic Exposure:
-
Allow cells to attach for several hours or overnight.
-
Prepare serial dilutions of this compound or SR 4317 in a complete growth medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control group.
-
For hypoxic conditions, place the plates in a hypoxic chamber or incubator with a controlled gas environment (e.g., 95% N₂, 5% CO₂, <0.1% O₂). A parallel set of plates should be kept in a normoxic incubator (standard 95% air, 5% CO₂).
-
Incubate the cells for the desired treatment duration (e.g., 2-4 hours for acute exposure or longer for continuous exposure).
3. Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh complete growth medium.
-
Return the plates to a normoxic incubator and allow them to grow for 7-14 days, or until visible colonies are formed.
4. Staining and Counting:
-
Aspirate the medium and fix the colonies with a methanol-based fixative.
-
Stain the colonies with a solution such as crystal violet or Giemsa.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
5. Data Analysis:
-
The Plating Efficiency (PE) is calculated for the control group: PE = (Number of colonies counted / Number of cells plated) x 100%.
-
The Surviving Fraction (SF) for each treatment is calculated: SF = (Number of colonies counted / (Number of cells plated x PE)) x 100%.
-
Dose-response curves are generated by plotting the SF against the drug concentration to determine the IC50 (the concentration of the drug that inhibits colony formation by 50%).
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
While the specific signaling pathway for this compound is not well-defined, the mechanism of action for the related compound Tirapazamine, which produces SR 4317 as a metabolite, is well-studied. This pathway highlights the process of bioreductive activation under hypoxia, which is central to the activity of this class of compounds.
References
Confirming the Hypoxic Selectivity of SR 4330's Parent Compound, Tirapazamine, In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo hypoxic selectivity and efficacy of Tirapazamine (B611382) (SR 4233), the parent compound of SR 4330, against other hypoxia-activated prodrugs (HAPs). Due to a lack of direct in vivo studies on this compound, this guide focuses on Tirapazamine, from which the in vivo activity of this compound is derived. This compound is the stable, four-electron reduction product of Tirapazamine. The selective toxicity of Tirapazamine towards oxygen-deficient cells is a result of its reductive bioactivation under hypoxic conditions.[1][2]
Mechanism of Action and Hypoxic Selectivity
Tirapazamine (SR 4233) is a benzotriazine di-N-oxide that undergoes a one-electron reduction in hypoxic environments to form a radical species. This radical can then lead to DNA damage, ultimately causing cell death. In the presence of oxygen, this radical is rapidly re-oxidized to the non-toxic parent compound, thus conferring its hypoxic selectivity. Further reduction of the initial radical leads to the formation of the stable metabolite this compound.
Figure 1: Simplified signaling pathway of Tirapazamine activation under normoxic versus hypoxic conditions.
Comparative In Vivo Efficacy
The in vivo efficacy of Tirapazamine has been evaluated in numerous preclinical studies, often in combination with radiotherapy or chemotherapy, and compared with other HAPs.
Data Presentation
| Compound | Tumor Model | Treatment Regimen | Primary Outcome | Result | Reference |
| Tirapazamine (SR 4233) | SCCVII | Fractionated Irradiation (8 x 2.5 Gy) + Tirapazamine (0.08 mmol/kg/fraction) | Antitumor Effectiveness | 10-fold increase with hypoxic breathing | [3] |
| Tirapazamine (SR 4233) | MV-522 Human Lung Carcinoma Xenograft | Tirapazamine + Paclitaxel (B517696) + Paraplatin (B10753655) | Complete Response Rate | 50% with Tirapazamine vs. 0% without | [4] |
| Tirapazamine (SR 4233) | KHT, RIF-1, SCCVII Mouse Tumors | Fractionated Irradiation (2.5 Gy x 2/day) + Tirapazamine (0.12 mmol/kg) | Enhancement of Radiation Response | Significantly greater enhancement than nicotinamide (B372718) + carbogen (B8564812) in KHT and SCCVII tumors | [5] |
| Tirapazamine (SR 4233) | SCCVII and EMT-6/KU Mouse Tumors | Fractionated Irradiation (5 Gy x 4) + Tirapazamine (10 and 20 mg/kg) | Combined Effects | More marked combined effects than KU-2285 | [6][7] |
| SN30000 | HT29, SiHa, H460 Xenografts | Single Dose Radiation + SN30000 | Hypoxic Tumor Cell Killing | ~3-fold greater than Tirapazamine | [8] |
| PR-104A | SiHa Xenografts | Single Dose Radiation + PR-104A | Antitumor Activity | Greater than Tirapazamine at equivalent host toxicity | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo hypoxic selectivity. Below are key experimental protocols commonly employed in such studies.
In Vivo Tumor Models and Drug Administration
-
Tumor Xenograft Establishment: Human tumor cell lines (e.g., MV-522, HT29, SiHa) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID).[4][8] Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before treatment commences.
-
Drug Formulation and Administration: Tirapazamine is typically dissolved in a sterile saline solution. Administration is commonly performed via intraperitoneal (i.p.) injection.[4][9] Dosages and schedules vary depending on the experimental design, often administered shortly before irradiation in combination studies.
Assessment of Antitumor Efficacy
-
Tumor Growth Delay: Tumor volume is measured regularly (e.g., daily or every other day) using calipers. Tumor volume is often calculated using the formula: (length × width²) / 2.[9] The time for tumors to reach a predetermined size (e.g., double the initial volume) is a key endpoint.[4]
-
Clonogenic Survival Assay: Following treatment, tumors are excised, dissociated into single-cell suspensions, and a known number of cells are plated in vitro to determine the surviving fraction capable of forming colonies. This provides a quantitative measure of cell kill.
-
Tumor Response Evaluation: Outcomes such as partial response (significant tumor volume reduction) and complete response (disappearance of the tumor) are recorded.[4]
Confirmation of Tumor Hypoxia
-
Pimonidazole (B1677889) Staining: Pimonidazole is a chemical marker that forms adducts in hypoxic cells. It is administered to tumor-bearing animals before tumor excision.[10] The excised tumors are then sectioned and stained with an antibody specific for pimonidazole adducts to visualize hypoxic regions.[4][10][11][12][13]
-
Protocol:
-
Pimonidazole hydrochloride is dissolved in sterile saline (e.g., 30 mg/mL).
-
Mice are injected intravenously or intraperitoneally with pimonidazole (e.g., 60 mg/kg).[10]
-
After a circulation period (e.g., 60-90 minutes), tumors are harvested.
-
Tumors are fixed, embedded, and sectioned.
-
Sections are stained using an anti-pimonidazole antibody followed by a labeled secondary antibody for visualization.[10]
-
-
References
- 1. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologic and cytotoxic effects of tirapazamine in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the enhancement of tumor responses to fractionated irradiation by SR 4233 (tirapazamine) and by nicotinamide with carbogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vivo efficacy of hypoxic cytotoxin tirapazamine and hypoxic cell radiosensitizer KU-2285 in combination with single and fractionated irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vivo Efficacy of Hypoxic Cytotoxin Tirapazamine and Hypoxic Cell Radiosensitizer KU‐2285 in Combination with Single and Fractionated Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tirapazamine plus cisplatin and irradiation in a mouse model: improved tumor control at the cost of increased toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurements of hypoxia using pimonidazole and polarographic oxygen-sensitive electrodes in human cervix carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orally administered pimonidazole to label hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SR 4330 (Tirapazamine) Activity in Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental anti-cancer agent SR 4330, also known as Tirapazamine (B611382), across various tumor models. This compound is a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors.[1][2][3] This document summarizes key experimental findings, details methodologies for crucial assays, and presents visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of its therapeutic potential and limitations.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The cytotoxic activity of this compound is markedly enhanced under hypoxic conditions. The following tables summarize the quantitative data from various preclinical studies, highlighting its potency and selectivity.
Table 1: In Vitro Cytotoxicity of this compound (Tirapazamine) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SCCVII | Murine Squamous Cell Carcinoma | Aerobic | ~4000 | ~200 | [4] |
| Hypoxic | ~20 | ||||
| HT29 | Human Colon Carcinoma | Aerobic | >100 | >10 | [5] |
| Hypoxic | ~10 | ||||
| SiHa | Human Cervical Cancer | Aerobic | >100 | >10 | [5] |
| Hypoxic | ~10 | ||||
| FaDu | Human Pharyngeal Squamous Cell Carcinoma | Aerobic | >100 | >10 | [5] |
| Hypoxic | ~10 | ||||
| A549 | Human Lung Carcinoma | Aerobic | >100 | >10 | [5] |
| Hypoxic | ~10 | ||||
| CT26 | Murine Colon Carcinoma | Normoxic | 51.42 | 3.14 | [6] |
| Hypoxic | 16.35 | ||||
| HT1080 | Human Fibrosarcoma | Normoxic | 559 | 50.8 | [7] |
| Hypoxic | 11 | ||||
| MKN45 | Human Gastric Cancer | Normoxic | >10 µg/mL | >10 | [7][8] |
| Hypoxic | ~1 µg/mL | ||||
| Bel-7402 | Human Liver Cancer | Normoxic | - | - | [9] |
| Hypoxic | Synergistic with Topoisomerase I inhibitors |
Table 2: In Vivo Efficacy of this compound (Tirapazamine) in Murine Tumor Models
| Tumor Model | Treatment Regimen | Key Findings | Reference |
| SCCVII Murine Carcinoma | This compound + Radiation | Significantly enhanced tumor cell killing compared to radiation alone. | [10] |
| MV-522 Human Lung Carcinoma Xenograft | This compound + Paclitaxel (B517696) + Carboplatin | 50% complete response rate with the triple combination versus no complete responses with paclitaxel-carboplatin alone.[11] | [11] |
| Bel-7402 Human Liver Cancer Xenograft | This compound + Irinotecan | Marked tumor growth inhibition (T/C value: 36.9%) compared to either drug alone.[9] | [9] |
| 9L Gliosarcoma | This compound + Cyclophosphamide (B585) (in cells expressing P450 2B6/reductase) | Significantly delayed tumor growth by up to four doubling times.[12] | [12] |
| HT29 Human Colon Carcinoma Xenograft | This compound + SR 4317 (metabolite) | Significantly enhanced hypoxic cell killing without increasing toxicity to oxic cells.[5] | [5] |
Table 3: Comparison of this compound (Tirapazamine) with Other Hypoxia-Activated Prodrugs
| Feature | This compound (Tirapazamine) | PR-104A | SN 30000 |
| Activation Oxygen Level | Activated at ~10-fold higher pO2 than nitroaromatics | Activated at lower pO2 | Improved tissue penetration and higher hypoxic selectivity than Tirapazamine |
| Diffusion Coefficient (in SiHa multicellular layers) | 1.30 ± 0.05 x 10⁻⁶ cm²/s | 4.42 ± 0.15 x 10⁻⁷ cm²/s | - |
| Key Advantage | Targets moderately hypoxic cells | Potent activity in severely hypoxic regions | Improved pharmacokinetic properties |
| Reference | [13][14] | [13][14] | [15][16] |
Signaling Pathways and Mechanism of Action
This compound (Tirapazamine) is a bioreductive prodrug that is selectively activated in the low-oxygen environment of solid tumors. This activation process leads to the generation of DNA-damaging free radicals, ultimately causing cancer cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound.
In Vitro Hypoxia Cytotoxicity Assay (Clonogenic Survival Assay)
This assay determines the cytotoxic potential of a compound by assessing the ability of single cells to form colonies after treatment.
In Vivo Tumor Growth Inhibition Study
This experimental design is employed to assess the anti-tumor efficacy of this compound in a living organism.
Conclusion
This compound (Tirapazamine) has demonstrated significant and selective cytotoxic activity against hypoxic cancer cells in a variety of preclinical tumor models. Its unique mechanism of action makes it a compelling candidate for combination therapies, particularly with conventional treatments like radiation and chemotherapy that are less effective in hypoxic regions. However, clinical trial results have been mixed, highlighting the complexity of translating preclinical success to patient benefit.[2] Further research is warranted to identify predictive biomarkers of response and to optimize combination strategies to fully harness the therapeutic potential of hypoxia-activated prodrugs like this compound.
References
- 1. Tirapazamine - Wikipedia [en.wikipedia.org]
- 2. What is Tirapazamine used for? [synapse.patsnap.com]
- 3. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tirapazamine: a new drug producing tumor specific enhancement of platinum-based chemotherapy in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhanced effectiveness of radiochemotherapy with tirapazamine by local application of electric pulses to tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of the bioreductive drug tirapazamine with the chemotherapeutic prodrug cyclophosphamide for P450/P450-reductase-based cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Evaluating the Therapeutic Window of SR 4330: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic window of SR 4330, the active metabolite of the hypoxia-activated prodrug (HAP) Tirapazamine (B611382) (TPZ). By objectively comparing its performance with other HAPs and providing supporting experimental data, this document serves as a critical resource for researchers in oncology and drug development.
Introduction to this compound and Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and chemotherapy. Hypoxia-activated prodrugs are a class of anticancer agents designed to be selectively activated under hypoxic conditions, thereby targeting these resistant tumor cells.
Tirapazamine (SR 4233) is a first-generation HAP that undergoes bioreduction in hypoxic environments to form cytotoxic species. The four-electron reduced metabolite, this compound, is a key cytotoxic compound responsible for the anticancer effects of Tirapazamine. This guide focuses on the therapeutic window of this compound, which is intrinsically linked to the efficacy and toxicity profile of its parent compound, Tirapazamine.
Mechanism of Action of Tirapazamine and this compound
Under hypoxic conditions, Tirapazamine is reduced by intracellular reductases, such as cytochrome P450 reductase, to a radical species. This radical can then undergo further reduction to generate this compound. The cytotoxicity of this compound is primarily attributed to its ability to induce DNA damage, including single- and double-strand breaks.[1][2] Additionally, recent studies have suggested that Tirapazamine can act as a topoisomerase II poison under hypoxic conditions, further contributing to its cell-killing effects.
Below is a diagram illustrating the proposed signaling pathway for the activation and action of Tirapazamine.
Comparative Preclinical Efficacy and Toxicity
The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. The following tables summarize key preclinical data for Tirapazamine and other notable hypoxia-activated prodrugs.
Table 1: In Vitro Cytotoxicity of Hypoxia-Activated Prodrugs
| Compound | Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Tirapazamine | MKN45 (Gastric) | >56.1 | 5.6 | >10 | [3] |
| Evofosfamide (TH-302) | HNE-1 (Nasopharyngeal) | >100 | 0.31 | >300 | [3] |
| PR-104 | HT29 (Colon) | 2.4 | 0.04 | 60 | |
| Apaziquone (EO9) | T24 (Bladder) | 0.4 | 0.08 | 5 |
HCR (Hypoxic Cytotoxicity Ratio) = IC50 Normoxia / IC50 Hypoxia
Table 2: In Vivo Efficacy of Hypoxia-Activated Prodrugs in Xenograft Models
| Compound | Tumor Model | Dose and Schedule | Outcome | Reference |
| Tirapazamine | A253 (Head & Neck) | 70 mg/kg/week, i.p. | Significant tumor growth inhibition | [4] |
| Tirapazamine + Cisplatin (B142131) | RIF-1 (Fibrosarcoma) | TPZ: 28 mg/kg x 6; Cisplatin: 4 mg/kg x 6 | Dose-dependent increase in tumor doubling time | [5] |
| Evofosfamide (TH-302) | HNE-1 (Nasopharyngeal) | 50 mg/kg, 3x/week, i.p. | Significant tumor growth inhibition | [3] |
| PR-104 | HT29 (Colon) | 100 mg/kg, single dose, i.v. | Significant tumor growth delay | |
| Apaziquone (EO9) | T24 (Bladder) | 1 mg/kg, 3x/week, i.p. | Moderate tumor growth inhibition |
Table 3: Preclinical Toxicity of Tirapazamine
| Species | Route | LD50 | Dose-Limiting Toxicities | Reference |
| Mouse | i.v. | 303 mg/m² | Body-weight loss, pilo-erection, hypoactivity | [6] |
| Mouse (with Cisplatin + Radiation) | i.p. | - | Dose-dependent increase in mortality, necrosis in heart, liver, and kidney | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound's therapeutic window.
In Vitro Cell Viability Assay (WST-1)
This protocol outlines the steps for determining the cytotoxicity of a compound under normoxic and hypoxic conditions using a WST-1 assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells with vehicle only (control).
-
Incubation: For normoxic conditions, incubate the plate in a standard incubator (21% O2). For hypoxic conditions, place the plate in a hypoxic chamber or incubator with controlled gas levels (e.g., 1% O2, 5% CO2, balance N2). Incubate for the desired exposure time (e.g., 48 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using appropriate software.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for assessing the efficacy of a compound in a subcutaneous xenograft mouse model.
Protocol:
-
Cell Preparation and Implantation: Harvest tumor cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the test compound in a suitable vehicle. Administer the compound to the treatment group according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or when signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference in tumor growth between the treatment and control groups.
Comparative Analysis and Future Perspectives
The data presented in this guide highlight the potential of Tirapazamine and its active metabolite this compound as hypoxia-selective anticancer agents. The high hypoxic cytotoxicity ratio observed in vitro is a promising indicator of tumor-specific activity. However, in vivo studies suggest that the therapeutic window may be narrower than initially predicted, with dose-limiting toxicities being a significant concern, especially in combination therapies.[5][6]
A logical comparison of Tirapazamine with other HAPs is presented in the diagram below.
Future research should focus on strategies to widen the therapeutic window of Tirapazamine. This could involve the development of more selective analogs, the use of drug delivery systems to enhance tumor targeting, or the identification of predictive biomarkers to select patients most likely to respond to treatment. A deeper understanding of the mechanisms of resistance to Tirapazamine will also be crucial for the successful clinical translation of this and other hypoxia-activated prodrugs.
References
- 1. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tirapazamine: a new drug producing tumor specific enhancement of platinum-based chemotherapy in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hypoxia-Specific Drug Tirapazamine Does Not Abrogate Hypoxic Tumor Cells in Combination Therapy with Irinotecan and Methylselenocysteine in Well-Differentiated Human Head and Neck Squamous Cell Carcinoma A253 Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Evaluation of the toxicity of tirapazamine plus cisplatin in a mouse tumor model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Locate Clinical Trial Data for SR 4330
A thorough search for clinical trial data and related publications for a compound designated "SR 4330" has yielded no specific results. The identifier "this compound" does not correspond to any publicly available information on a drug or therapeutic agent in clinical development.
Initial searches for "this compound clinical trial data," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols in clinical trials" did not return any relevant information about a compound with this name. The search results included information on unrelated topics such as the Notch signaling pathway (KEGG pathway identifier hsa04330), a protocol for a different drug (TAK-653), and studies on other therapeutic agents.
Without any foundational data on this compound, it is not possible to provide a literature review, summarize quantitative data, detail experimental protocols, or create the requested visualizations of signaling pathways or experimental workflows.
It is recommended to verify the identifier "this compound" and provide a correct or alternative name for the compound of interest. Once a valid identifier is available, a comprehensive literature review and data presentation can be conducted as requested.
Safety Operating Guide
Navigating the Disposal of "SR 4330": A Safety-First Approach
Important Disclaimer: The term "SR 4330" is associated with multiple, chemically distinct products. Disposal procedures are product-specific and depend entirely on the chemical composition and associated hazards. This guide provides a procedural framework for the disposal of a hazardous material, using RATAK 4330 , a cutting oil, as a representative example due to its classification as a hazardous substance. Researchers, scientists, and drug development professionals must verify the specific identity of their "this compound" by consulting the manufacturer's Safety Data Sheet (SDS) before proceeding with any handling or disposal.
Quantitative Data Summary from Safety Data Sheets
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of the substance. The following table summarizes key quantitative data for two distinct products identified as "4330".
| Property | SILBIONE Lthis compound B (Solid Wax) | RATAK 4330 (Cutting Oil) |
| Physical State | Solid, Wax | Liquid |
| Color | Translucent | Not Specified |
| Odor | Odorless | Not Specified |
| pH | Not Applicable | Not Applicable |
| Flash Point | > 392 °F (200 °C) | Not Specified |
| Flammability Limits | LEL: 4 %(V) Hydrogen, UEL: 74 %(V) Hydrogen | Not Specified |
| Hazard Classification | Not a hazardous substance or mixture | Hazardous according to Safe Work Australia |
Data sourced from available Safety Data Sheets.[1][2]
Detailed Disposal Protocol for Hazardous "this compound" (Exemplified by RATAK 4330)
The following step-by-step guide is based on the safety information for RATAK 4330, which is classified as hazardous and toxic to aquatic life with long-lasting effects.[2]
Step 1: Personal Protective Equipment (PPE)
-
Eye Protection: Wear approved safety glasses or goggles.[1]
-
Hand Protection: Wear suitable protective gloves.[1]
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Avoid breathing mist, vapors, or spray.[2] Ensure adequate ventilation.
Step 2: Containment of Spills
-
In case of a spill, immediately contain the material.
-
Prevent the substance from entering waterways, as it is toxic to aquatic life.[2]
-
Collect the spillage using appropriate absorbent materials.[2]
Step 3: Waste Collection
-
Place the collected waste into a designated, labeled, and sealed container.
-
The container must be suitable for hazardous waste.
Step 4: Storage
-
Store the waste container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials such as oxidizing agents, strong bases, and sources of ignition.[1][2]
Step 5: Disposal
-
Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[2]
-
Do not dispose of this material in standard waste streams or down the drain.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a hazardous substance like RATAK 4330.
Caption: Logical workflow for the safe disposal of hazardous chemical waste.
References
Essential Safety & Operational Guidance for SR 4330
This document provides immediate safety, handling, and disposal protocols for SR 4330, specifically referencing SILBIONE Lthis compound A, a silicone elastomer. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye Protection | Safety glasses with side shields | Must be worn to protect against potential splashes. |
| Hand Protection | Protective gloves | Recommended for all handling procedures. |
| Skin Protection | Standard Laboratory Attire | Under normal conditions of use, no special skin protection is required. However, good industrial hygiene practices, such as wearing a lab coat and avoiding skin contact, should be followed.[1] |
| Respiratory Protection | Not generally required | Necessary only if handling in an area with inadequate ventilation.[1] |
Health & Safety Information
First Aid Measures:
-
Inhalation: Under normal use, this material is not expected to be an inhalation hazard.[1]
-
Skin Contact: Should contact occur, wash the affected areas with soap and water. If symptoms develop after washing, seek medical attention.[1]
-
Eye Contact: In case of eye contact, rinse thoroughly with clean water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Fire & Explosion Hazards:
-
The product is combustible under fire conditions.[1]
-
This product may generate hydrogen gas, which can form explosive mixtures with air.[1]
-
In case of fire, do not use a water jet, as it will spread the fire.[1] Thermal decomposition can release carbon oxides, silicon oxides, and other toxic gases.[1]
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the handling and disposal of this compound.
Important Considerations
It is important to note that "this compound" can refer to other substances, including AISI 4330, a type of alloy steel, and SR324330, a human siRNA oligo duplex, which is considered non-hazardous.[2][3][4] The safety information provided here is specific to SILBIONE Lthis compound A. Always confirm the identity of the chemical you are handling by consulting the manufacturer's safety data sheet.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
